MmpL3-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H21F2N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(2-adamantyl)-4-(2,6-difluoro-3-pyridinyl)-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C20H21F2N3O/c21-17-2-1-15(19(22)24-17)14-8-16(23-9-14)20(26)25-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8-13,18,23H,3-7H2,(H,25,26) |
InChI Key |
DWGDVELBEXGGDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CN4)C5=C(N=C(C=C5)F)F |
Origin of Product |
United States |
Foundational & Exploratory
MmpL3-IN-1 Target Engagement with MmpL3 Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target engagement of inhibitors with the Mycobacterium tuberculosis MmpL3 protein, a critical transporter for mycolic acid biosynthesis and a promising target for novel anti-tuberculosis drugs. While specific data for a compound designated "MmpL3-IN-1" is not publicly available, this document will focus on the well-characterized MmpL3 inhibitors SQ109, AU1235, NITD-349, and BM212 as representative examples to illustrate the principles of target engagement.
Introduction to MmpL3
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis. It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters.[1] MmpL3 plays a crucial role in the biogenesis of the mycobacterial cell wall, which is characterized by a unique and impermeable outer membrane rich in mycolic acids.
The primary function of MmpL3 is to transport trehalose monomycolate (TMM), a precursor of mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[1] In the periplasm, TMM is utilized for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), which are essential components of the mycobacterial outer membrane.[1] The transport activity of MmpL3 is dependent on the proton motive force (PMF).[2]
Due to its essentiality for mycobacterial viability and its absence in mammals, MmpL3 has emerged as a highly attractive target for the development of new anti-tuberculosis drugs. Several classes of MmpL3 inhibitors have been identified, and they act by disrupting the transport of TMM, leading to the accumulation of TMM in the cytoplasm and ultimately inhibiting cell wall biosynthesis and causing bacterial death.[2]
Quantitative Data on MmpL3 Inhibitor Target Engagement
The following tables summarize the quantitative data for the interaction of representative inhibitors with the MmpL3 protein. This data is crucial for understanding the potency and binding characteristics of these compounds.
Table 1: Binding Affinity of MmpL3 Inhibitors
| Compound | Assay Method | Target Organism/Protein | Dissociation Constant (Kd) | Reference |
| SQ109 | Microscale Thermophoresis | M. tuberculosis MmpL3 | ~1.6 µM | [3] |
| Surface Plasmon Resonance | M. tuberculosis MmpL3 | ~0.4–1.2 mM | [3] | |
| AU1235 | Surface Plasmon Resonance | M. tuberculosis MmpL3 | High Affinity (low µM range) | [1] |
| NITD-349 | Surface Plasmon Resonance | M. tuberculosis MmpL3 | High Affinity (low µM range) | [1] |
| BM212 | Not specified | Not specified | Not specified |
Table 2: In Vitro and Cellular Activity of MmpL3 Inhibitors
| Compound | Parameter | Target Organism | Value | Reference |
| SQ109 | MIC | M. tuberculosis H37Rv | 0.7–1.56 µM | [4] |
| AU1235 | IC90 | M. tuberculosis H37Rv-LP | 0.22 µM | [5] |
| MIC | M. smegmatis | 3.2 to 6.4 µg/ml | [6] | |
| NITD-349 | MIC50 | M. tuberculosis H37Rv | 23 nM | [7][8] |
| MIC | MDR M. tuberculosis strains | 0.04 to 0.08 µM | [7] | |
| BM212 | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the target engagement of inhibitors with MmpL3.
Spheroplast-Based TMM Flippase Assay
This assay directly measures the transport of TMM across the inner membrane in M. smegmatis spheroplasts.
Principle: Spheroplasts are bacterial cells that have had their cell wall removed, leaving only the inner membrane. In this state, MmpL3 can still transport, or "flip," TMM from the inner to the outer leaflet of the inner membrane. The exposure of TMM on the outer leaflet can be detected by its accessibility to external reagents. Inhibition of MmpL3 results in reduced TMM on the outer leaflet.
Protocol:
-
Preparation of Spheroplasts:
-
Grow M. smegmatis to mid-log phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 1x SMM buffer).
-
Resuspend the cells in buffer containing lysozyme to digest the cell wall.
-
Incubate until spheroplast formation is observed under a microscope.
-
Gently wash and resuspend the spheroplasts in fresh buffer.
-
-
Metabolic Labeling of TMM:
-
Incubate the spheroplasts with a radiolabeled precursor, such as [14C]-acetate or a fluorescently tagged trehalose analog, for a defined period to allow for the synthesis of labeled TMM.
-
-
Inhibitor Treatment:
-
Pre-incubate a set of spheroplasts with the test inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
-
Detection of Flipped TMM:
-
Enzymatic Digestion: Add a lipase, such as LysB, which can only access and hydrolyze TMM exposed on the outer leaflet of the membrane.
-
Click Chemistry: If a clickable trehalose analog was used, add a corresponding fluorescent or biotinylated probe that will react with the exposed azide or alkyne group on TMM.
-
-
Analysis:
-
Extract the lipids from the spheroplasts.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the amount of labeled TMM and its degradation products (if using enzymatic digestion) or the amount of labeled TMM adduct (if using click chemistry) using phosphorimaging or fluorescence scanning.
-
A decrease in the signal from externally accessible TMM in the inhibitor-treated samples compared to the control indicates inhibition of MmpL3 flippase activity.
-
Fluorescence-Based Competitive Binding Assay
This assay determines the ability of a test compound to compete with a fluorescently labeled MmpL3 inhibitor for binding to the MmpL3 protein.
Principle: A fluorescent probe that is a known MmpL3 inhibitor is used. When this probe binds to MmpL3, it emits a fluorescent signal. Unlabeled test compounds that also bind to MmpL3 will compete with the fluorescent probe, leading to a decrease in the fluorescent signal.
Protocol:
-
Preparation of MmpL3-expressing cells or purified protein:
-
Use whole cells of M. smegmatis overexpressing MmpL3 or purified MmpL3 protein immobilized on beads or plates.
-
-
Assay Setup:
-
In a multi-well plate, add the MmpL3 preparation.
-
Add a constant concentration of the fluorescent MmpL3 inhibitor probe to all wells.
-
Add varying concentrations of the unlabeled test compound to the wells. Include a control with no test compound.
-
-
Incubation:
-
Incubate the plate for a sufficient time to allow binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
-
Analysis:
-
Plot the fluorescence intensity against the concentration of the test compound.
-
A dose-dependent decrease in fluorescence indicates that the test compound competes for the same binding site as the fluorescent probe.
-
The IC50 value (the concentration of test compound that inhibits 50% of the fluorescent probe binding) can be calculated from the dose-response curve.
-
Biolayer Interferometry (BLI)
BLI is a label-free technique used to measure real-time biomolecular interactions.
Principle: A biosensor tip is coated with the MmpL3 protein. The tip is then dipped into a solution containing the inhibitor. As the inhibitor binds to the immobilized MmpL3, the thickness of the molecular layer on the sensor tip increases, causing a shift in the interference pattern of light, which is detected in real time.
Protocol:
-
Immobilization of MmpL3:
-
Purify MmpL3 protein, often with a tag such as His-tag or biotin.
-
Select a biosensor tip with a surface chemistry that can capture the tagged protein (e.g., Ni-NTA sensor for His-tagged protein, streptavidin sensor for biotinylated protein).
-
Immobilize the MmpL3 protein onto the biosensor tip.
-
-
Baseline Establishment:
-
Dip the sensor tip into a buffer-only solution to establish a stable baseline.
-
-
Association:
-
Move the sensor tip to a well containing the inhibitor at a specific concentration.
-
Monitor the change in signal over time as the inhibitor associates with the immobilized MmpL3.
-
-
Dissociation:
-
Move the sensor tip back to a buffer-only well.
-
Monitor the change in signal over time as the inhibitor dissociates from MmpL3.
-
-
Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the binding curves to a suitable kinetic model.
-
The equilibrium dissociation constant (Kd) is calculated as koff/kon.
-
Surface Plasmon Resonance (SPR)
SPR is another label-free technique for real-time analysis of biomolecular interactions.
Principle: MmpL3 is immobilized on a sensor chip surface. When an inhibitor flows over the surface and binds to MmpL3, the refractive index at the surface changes, which is detected as a change in the SPR angle.
Protocol:
-
Immobilization of MmpL3:
-
Immobilize purified MmpL3 onto a suitable sensor chip (e.g., CM5 chip) using amine coupling or other appropriate chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor over the sensor surface.
-
A reference flow cell without immobilized MmpL3 is used to subtract non-specific binding and bulk refractive index changes.
-
Monitor the change in the SPR signal (measured in response units, RU) over time.
-
-
Regeneration:
-
After each inhibitor injection, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound inhibitor and prepare the surface for the next injection.
-
-
Data Analysis:
-
The binding data is plotted as a sensorgram (RU vs. time).
-
Kinetic parameters (kon, koff, and Kd) are determined by fitting the sensorgrams to a suitable binding model.
-
Visualizations
Mycolic Acid Transport Pathway
Caption: Mycolic Acid Transport Pathway and Inhibition by MmpL3 Inhibitors.
Experimental Workflow: Spheroplast-Based TMM Flippase Assay
Caption: Workflow for the Spheroplast-Based TMM Flippase Assay.
Logical Relationship: MmpL3 Inhibition and Cellular Effects
Caption: Logical Cascade of MmpL3 Inhibition and its Cellular Consequences.
References
- 1. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An investigation into the mechanism of action of the tuberculosis drug candidate SQ109 and of its metabolites and analogs, in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multitarget Drug Discovery for Tuberculosis and Other Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cymitquimica.com [cymitquimica.com]
MmpL3-IN-1: A Technical Guide to a Potent Anti-Tubercular Agent
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MmpL3-IN-1, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall, making it a prime target for novel anti-tubercular drug development. This compound, an indole-2-carboxamide derivative, has demonstrated significant promise in targeting this essential pathway.
Chemical Structure and Properties
This compound, also identified as compound 32 in some literature, is a small molecule inhibitor with the following properties:
-
Chemical Name: N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide
-
Molecular Formula: C₂₀H₂₁F₂N₃O[2]
-
Molecular Weight: 357.4 g/mol [2]
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis Pathway
The synthesis of this compound follows a common route for indole-2-carboxamide derivatives. A general synthetic scheme involves the initial formation of an indole-2-carboxylate ester, followed by saponification and subsequent amide coupling with the desired amine.[3]
Caption: General synthesis pathway for this compound.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of M. tuberculosis growth. Its mechanism of action is the direct inhibition of the MmpL3 transporter, leading to the accumulation of TMM in the cytoplasm and preventing its transport to the periplasm. This disruption of the cell wall synthesis pathway is lethal to the bacterium.
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | M. tuberculosis H37Rv | <0.016 µg/mL | [1] |
| IC₅₀ | Vero cells | 35.3 µg/mL | [1] |
| hERG K+ Channel Inhibition (IC₅₀) | >30 µM | [1] |
Experimental Protocols
In Vitro Antitubercular Activity Assay (MIC Determination)
A common method to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis is the microplate-based Alamar Blue assay.
Principle:
This assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.
Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 in a 96-well microplate.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Incubation:
-
Add the prepared inoculum to each well of the microplate containing the compound dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation period, add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plate at 37°C for 24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the wells for a color change.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Mechanism of Action: Inhibition of TMM Transport
This compound directly targets the MmpL3 transporter, which is embedded in the cytoplasmic membrane of M. tuberculosis. By inhibiting MmpL3, the compound blocks the "flipping" of TMM from the cytoplasm to the periplasm, a critical step in the mycolic acid biosynthesis pathway.
Caption: Inhibition of TMM transport by this compound.
References
MmpL3-IN-1: A Technical Whitepaper on a Novel Anti-Tuberculosis Candidate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and initial characterization of MmpL3-IN-1, a potent inhibitor of the essential mycobacterial membrane protein large 3 (MmpL3). This compound, also identified as compound 32 in its discovery series, demonstrates significant promise as a potential therapeutic agent against Mycobacterium tuberculosis, including drug-resistant strains.
Introduction
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. This necessitates the discovery of novel drugs with new mechanisms of action. MmpL3, an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane, has emerged as a highly promising drug target.[1][2][3] Inhibition of MmpL3 disrupts the synthesis of the unique mycobacterial cell wall, leading to bacterial death.[1][4]
This compound is a pyrrole-2-carboxamide derivative designed through a structure-guided strategy based on the crystal structure of MmpL3 and a pharmacophore model.[5][6] This inhibitor exhibits potent activity against replicating M. tuberculosis, including clinical isolates resistant to current first- and second-line drugs.[5] Its favorable preclinical profile, including low cytotoxicity and in vivo efficacy, positions it as a strong candidate for further development.
Mechanism of Action
This compound targets the essential MmpL3 transporter, which functions as a flippase for TMM, moving it from the cytoplasm to the periplasm.[2][4] This process is a critical step in the biosynthesis of mycolic acids, the major and essential components of the mycobacterial outer membrane. By inhibiting MmpL3, this compound prevents the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent reduction in the levels of mycolic acids in the cell wall.[7] This disruption of the cell wall integrity ultimately results in bacterial cell death. The essentiality of MmpL3 for mycobacterial viability makes it an attractive target for therapeutic intervention.[2]
MmpL3 Function and Inhibition Pathway
The following diagram illustrates the role of MmpL3 in the mycolic acid biosynthesis pathway and the inhibitory action of this compound.
References
- 1. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Design, synthesis and computational studies of new azaheterocyclic coumarin derivatives as anti-Mycobacterium tuberculosis agents targeting enoyl acyl carrier protein reductase (InhA) | Semantic Scholar [semanticscholar.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, biological evaluation study of spirocyclic POM analogues as novel MmpL3 anti-tubercular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of Trehalose Monomycolate Transport by MmpL3-IN-1 and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibition of trehalose monomycolate (TMM) transport by targeting the essential mycobacterial membrane protein Large 3 (MmpL3). While "MmpL3-IN-1" is not a universally recognized specific inhibitor, this document will delve into the core principles of MmpL3 inhibition, utilizing data from well-characterized MmpL3 inhibitors to illustrate the mechanism of action, experimental evaluation, and therapeutic potential.
Introduction: MmpL3 as a Prime Antitubercular Target
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is crucial for its survival, pathogenesis, and intrinsic resistance to many antibiotics. A key component of this cell wall is mycolic acid, which is transported across the inner membrane as trehalose monomycolate (TMM). The transporter responsible for this critical step is MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2]
The essentiality of MmpL3 for mycobacterial viability makes it a highly attractive target for the development of novel anti-tuberculosis drugs.[3] Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the outer mycomembrane, ultimately resulting in bacterial cell death. A diverse range of small molecule inhibitors targeting MmpL3 have been identified through whole-cell phenotypic screens, highlighting the druggability of this transporter.[4][5][6]
Mechanism of MmpL3-Mediated TMM Transport
MmpL3 functions as a proton-motive force (PMF) dependent transporter, utilizing the electrochemical gradient of protons across the cytoplasmic membrane to drive the translocation of TMM from the cytoplasm to the periplasm.[7] The protein is composed of 12 transmembrane helices and two large periplasmic domains.[8][9] The proposed mechanism involves the binding of TMM to a pocket within the transmembrane domain, followed by a conformational change that exposes the TMM molecule to the periplasmic space.
Mechanism of MmpL3 Inhibition
Inhibitors of MmpL3 can be broadly categorized into two classes based on their mechanism of action:
-
Direct Inhibitors: These compounds bind directly to the MmpL3 protein, either at the TMM binding site or at an allosteric site, thereby physically blocking the transport process.
-
Proton-Motive Force (PMF) Dissipators: A significant number of compounds identified as MmpL3 inhibitors act by disrupting the proton gradient across the inner membrane. This dissipation of the PMF deprives the MmpL3 transporter of its energy source, indirectly inhibiting TMM transport.[7]
It is crucial to distinguish between these two mechanisms during drug development, as PMF dissipators can have broader, potentially off-target effects.
Quantitative Data on MmpL3 Inhibitors
While specific data for "this compound" is not publicly available, the following table summarizes the activity of several well-characterized MmpL3 inhibitors against Mycobacterium tuberculosis.
| Compound Class | Representative Compound | MIC (μg/mL) | IC50 (μM) | Reference |
| Adamantyl Urea | AU1235 | 0.05 - 0.2 | ~0.1 | [10] |
| Indole-2-carboxamide | Indole-2-carboxamide 2418 | 0.1 - 0.4 | ~0.25 | [10] |
| Spiroindolone | SPIRO | 0.03 - 0.12 | Not Reported | [11] |
| Guanidine-based | CCI7967 | Not Reported | ~1.2 (WT) | [11] |
Experimental Protocols
Whole-Cell Phenotypic Screening for MmpL3 Inhibitors
This protocol outlines a high-throughput method to identify compounds that inhibit mycobacterial growth, which can then be further characterized for MmpL3-specific activity.[12]
Methodology:
-
Compound Plating: A library of small molecules is acoustically dispensed into 384-well microplates.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is cultured in 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.
-
Inoculation: The bacterial culture is diluted to a starting OD600 of 0.05 and added to the compound-containing plates.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
Growth Measurement: Bacterial growth is quantified by measuring the optical density at 600 nm (OD600) or by using a viability dye such as resazurin.
-
Hit Identification: Compounds that inhibit growth by a statistically significant margin (e.g., Z-score < -2) are identified as primary hits.
-
Confirmation and Dose-Response: Hits are confirmed by repeating the assay, and their potency (MIC) is determined by testing a range of concentrations.
Trehalose Monomycolate (TMM) Transport Assay
This assay directly assesses the ability of a compound to inhibit the transport of TMM by monitoring the accumulation of radiolabeled TMM.[3]
Methodology:
-
Bacterial Culture and Radiolabeling: M. tuberculosis is grown to mid-log phase and then incubated with a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, for several hours to allow for incorporation into mycolic acids.
-
Compound Treatment: The culture is then treated with the test compound at various concentrations for a defined period (e.g., 24 hours). A known MmpL3 inhibitor (e.g., SQ109) and a vehicle control (DMSO) are included.
-
Lipid Extraction: Bacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6 v/v/v).
-
Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species (TMM and trehalose dimycolate - TDM) are visualized and quantified. Inhibition of MmpL3 is indicated by an accumulation of TMM and a corresponding decrease in TDM.
In Vitro MmpL3 Binding Assay
This assay determines if a compound directly interacts with the purified MmpL3 protein.
Methodology:
-
MmpL3 Expression and Purification: The mmpL3 gene is cloned into an expression vector and overexpressed in a suitable host (e.g., E. coli or M. smegmatis). The protein is then solubilized from the membrane using detergents and purified using affinity chromatography (e.g., Ni-NTA).
-
Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST): These biophysical techniques can be used to measure the binding affinity between the purified MmpL3 protein and the inhibitor.
-
SPR: Purified MmpL3 is immobilized on a sensor chip, and the test compound is flowed over the surface. The change in the refractive index upon binding is measured to determine the association and dissociation rates, and subsequently the binding affinity (KD).
-
MST: MmpL3 is fluorescently labeled, and the change in its thermophoretic movement upon binding to the inhibitor is measured to determine the binding affinity.
-
Conclusion and Future Directions
MmpL3 remains a validated and highly promising target for the development of new therapeutics against tuberculosis. The diverse chemical scaffolds of MmpL3 inhibitors discovered to date offer multiple avenues for lead optimization. A thorough understanding of the specific mechanism of action, whether through direct inhibition or PMF dissipation, is critical for the development of safe and effective drugs. The experimental protocols detailed in this guide provide a framework for the identification and characterization of novel MmpL3 inhibitors, paving the way for the next generation of antitubercular agents. Future research should focus on elucidating the precise binding sites of direct inhibitors and developing assays that can rapidly differentiate between direct binders and PMF dissipators in a high-throughput manner.
References
- 1. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. portlandpress.com [portlandpress.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a whole‐cell high‐throughput phenotypic screen to identify inhibitors of mycobacterial amino acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of MmpL3 Inhibitors Against Drug-Susceptible Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of a promising class of antitubercular agents: inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3). As the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) threatens global health, novel drug targets and mechanisms of action are urgently needed. MmpL3, an essential transporter for mycolic acid precursors, has been validated as a key target for several structurally diverse small molecules. This document details the in vitro potency of these inhibitors against drug-susceptible Mtb, outlines key experimental protocols for their evaluation, and visualizes their mechanism of action and the experimental workflow.
Quantitative In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv
The in vitro potency of MmpL3 inhibitors is typically determined by measuring their Minimum Inhibitory Concentration (MIC) against the drug-susceptible Mtb strain H37Rv. The following table summarizes the reported MIC and/or half-maximal inhibitory concentration (IC90) values for several well-characterized MmpL3 inhibitors.
| Compound Series | Representative Compound(s) | MIC (μM) against H37Rv | IC90 (μM) against H37Rv | Reference(s) |
| Indolecarboxamides | ICA-7, ICA-8, ICA-9 | - | 0.024, 0.029, 0.071 | [1] |
| Adamantyl Ureas | AU1235 | - | 0.22 | [1] |
| 1,5-Diarylpyrroles | BM212 | 1.5 μg/mL (~3.4) | - | [2] |
| Spirocycles | Compound 3 | - | - | [3] |
| Ethylenediamines | SQ109 | - | - | [4] |
| NITD Series | NITD-304, NITD-349 | 0.02, 0.03 | - | [5] |
| Spiral Amines | IDR-0033216 | 0.4 | - | [6] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay is a widely used colorimetric method for determining the MIC of compounds against Mtb. The protocol is as follows:
-
Preparation of Mtb Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Compound Dilution: The MmpL3 inhibitor is serially diluted in a 96-well microtiter plate using 7H9 broth.
-
Inoculation: The Mtb culture is diluted and added to each well to achieve a final concentration of approximately 5 x 10^4 CFU/mL.
-
Incubation: The plate is sealed and incubated at 37°C for 5-7 days.
-
Resazurin Addition: A solution of resazurin (typically 0.01-0.02% w/v) is added to each well.
-
Result Interpretation: The plate is incubated for another 16-24 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay in Mammalian Cell Lines
To assess the selectivity of MmpL3 inhibitors, their cytotoxicity against mammalian cell lines (e.g., Vero, HepG2) is evaluated using the MTT assay:
-
Cell Seeding: Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the MmpL3 inhibitor for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
MmpL3 Target Engagement Assay via Resistant Mutant Generation
Confirmation that an inhibitor targets MmpL3 can be achieved by generating and sequencing resistant mutants.
-
Mutant Selection: M. tuberculosis H37Rv is plated on Middlebrook 7H10 agar containing the MmpL3 inhibitor at a concentration 4-10 times the MIC.
-
Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Verification: Resistant colonies are isolated, and their resistance to the inhibitor is re-confirmed by MIC determination.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the resistant isolates. The mmpL3 gene is amplified by PCR and sequenced to identify mutations. The presence of mutations in mmpL3 in multiple independent resistant isolates provides strong evidence that MmpL3 is the target of the inhibitor.[6][7]
Whole-Cell Trehalose Monomycolate (TMM) Transport Assay
The direct inhibition of MmpL3's function can be assessed by monitoring the transport of its substrate, trehalose monomycolate.
-
Metabolic Labeling: M. tuberculosis cultures are grown in the presence of a radiolabeled precursor of mycolic acids, such as [14C]acetic acid.
-
Inhibitor Treatment: The cultures are then treated with the MmpL3 inhibitor at a concentration above its MIC.
-
Lipid Extraction: After a defined incubation period, lipids are extracted from the mycobacterial cells.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.
-
Autoradiography: The TLC plate is exposed to an X-ray film to visualize the radiolabeled lipid species.
-
Analysis: Inhibition of MmpL3 leads to an intracellular accumulation of TMM and a corresponding decrease in downstream products like trehalose dimycolate (TDM) and mycolic acids incorporated into the cell wall.[4]
Visualizations
Mechanism of Action of MmpL3 Inhibitors
Caption: Mechanism of MmpL3 inhibition in M. tuberculosis.
Experimental Workflow for Evaluation of MmpL3 Inhibitors
Caption: Workflow for the in vitro evaluation of MmpL3 inhibitors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - WCAIR [wcair.dundee.ac.uk]
- 4. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
In Vitro Activity of MmpL3-IN-1 Against Drug-Resistant Mycobacterium tuberculosis Strains: A Technical Guide
Disclaimer: No publicly available data could be found for a compound specifically named "MmpL3-IN-1". This technical guide therefore uses SQ109, a well-characterized MmpL3 inhibitor currently in clinical development, as a representative example to illustrate the in vitro activity and methodologies associated with this class of compounds. All data and protocols presented herein pertain to SQ109 and are intended to serve as a comprehensive proxy for researchers, scientists, and drug development professionals interested in MmpL3 inhibitors.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, necessitating the discovery and development of novel antitubercular agents with new mechanisms of action.[1] One such promising target is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids and the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.
SQ109 is a 1,2-ethylenediamine that targets MmpL3 and has demonstrated potent in vitro activity against both drug-susceptible and drug-resistant Mtb strains.[1] This guide provides an in-depth overview of the in vitro activity of SQ109, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.
In Vitro Antimycobacterial Activity
The in vitro potency of an antimicrobial agent is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Activity Against Drug-Susceptible M. tuberculosis
SQ109 exhibits significant bactericidal activity against drug-susceptible strains of M. tuberculosis. The MIC for the reference strain H37Rv is consistently reported to be in the range of 0.2 to 0.78 µg/mL.[1]
Activity Against Drug-Resistant M. tuberculosis
A key feature of MmpL3 inhibitors is their activity against Mtb strains that are resistant to current first- and second-line drugs. SQ109 has shown potent activity against a range of drug-resistant clinical isolates.
Table 1: In Vitro Activity of SQ109 against Drug-Resistant M. tuberculosis Strains
| Mtb Strain Type | Resistance Profile | SQ109 MIC (µM) | SQ109 MIC (µg/mL) | Reference |
| Erdman | Drug-Susceptible | 0.7 | ~0.22 | [2] |
| Ethambutol-Resistant | Resistant to Ethambutol | 0.99 - 1.4 | ~0.31 - 0.44 | [2] |
| Isoniazid-Resistant | Resistant to Isoniazid | 1.4 | ~0.44 | [2] |
| Rifampicin-Resistant | Resistant to Rifampicin | ≤0.7 | ≤0.22 | [2] |
| Multi-Drug Resistant (MDR) | Resistant to at least Isoniazid and Rifampicin | 0.2 - 0.78 (range) | ~0.06 - 0.25 (range) | [1][3] |
| Pre-Extensively Drug-Resistant (pre-XDR) | MDR and resistant to a fluoroquinolone | 0.2 - 0.78 (range) | ~0.06 - 0.25 (range) | [3] |
Note: Conversion from µM to µg/mL is approximated based on the molecular weight of SQ109 (~316.5 g/mol ).
Cytotoxicity Profile
Assessing the toxicity of a compound to mammalian cells is a critical step in drug development. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the MIC, provides a measure of the therapeutic window.
Table 2: Cytotoxicity of SQ109
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) vs. H37Rv (MIC ≈ 0.78 µg/mL or 2.46 µM) | Reference |
| HepG2 (Human liver) | In vitro cytotoxicity assay | >13 | >5.3 | [1] |
| Vero (Monkey kidney) | In vitro cytotoxicity assay | 26 | ~10.6 | [2] |
| U2OS (Human bone) | In vitro cytotoxicity assay | 2.95 | ~1.2 | [4] |
Experimental Protocols
The following sections detail the standard methodologies for determining the in vitro activity of MmpL3 inhibitors against M. tuberculosis.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of antitubercular agents.[5][6][7]
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Methodology:
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of SQ109 in an appropriate solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the drug in a 96-well microtiter plate containing Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).[5][6] The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis strains in 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:100 in 7H9 broth to achieve a final inoculum concentration of approximately 10^5 CFU/mL.[5]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a drug-free well as a positive control for growth and a well with media only as a negative control for sterility.
-
Seal the plate and incubate at 37°C for 7 to 14 days.[7]
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of Mtb.
-
For a more objective endpoint, a growth indicator such as Resazurin can be added to the wells after the initial incubation period. A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.[7]
-
Mechanism of Action
SQ109 exerts its antimycobacterial effect by targeting MmpL3, a crucial transporter in the Mtb cell wall synthesis pathway.
Signaling Pathway of MmpL3 Inhibition by SQ109
Caption: Mechanism of action of SQ109 via inhibition of the MmpL3 transporter.
Detailed Mechanism:
-
TMM Transport: In the cytoplasm of M. tuberculosis, mycolic acids are esterified to trehalose to form trehalose monomycolate (TMM).[1]
-
MmpL3 Function: The MmpL3 transporter then "flips" TMM across the inner membrane into the periplasm.
-
Cell Wall Synthesis: In the periplasm, TMM is a precursor for the synthesis of trehalose dimycolate (TDM) and the mycolylation of arabinogalactan, both essential components of the mycobacterial cell wall.
-
Inhibition by SQ109: SQ109 directly binds to and inhibits the function of MmpL3.[8] This blockage of TMM transport leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall.
-
Bactericidal Effect: The disruption of cell wall synthesis compromises the structural integrity of the bacterium, ultimately leading to cell death.[1]
Conclusion
MmpL3 inhibitors, represented here by SQ109, demonstrate potent in vitro activity against both drug-susceptible and, critically, drug-resistant strains of Mycobacterium tuberculosis. Their novel mechanism of action, targeting the essential MmpL3 transporter, makes them a valuable class of compounds in the development of new antitubercular therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this promising class of antibiotics. Further research and clinical development of MmpL3 inhibitors are warranted to address the growing challenge of drug-resistant tuberculosis.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Efficacy of SQ109 against Leishmania donovani, Trypanosoma spp. and Toxoplasma gondii and In Vitro Activity of SQ109 Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
The Spectrum of Activity of Indole-2-Carboxamide MmpL3 Inhibitors Against Non-Tuberculous Mycobacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-tuberculous mycobacteria (NTM) infections pose a significant and growing challenge to global health, often characterized by intrinsic drug resistance and the need for prolonged, multi-drug treatment regimens. The mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising therapeutic target due to its essential role in the transport of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall. This technical guide provides an in-depth overview of the spectrum of activity of a representative indole-2-carboxamide MmpL3 inhibitor, herein referred to as IC-AD1 (based on Compound 5 from cited literature), against a range of clinically relevant NTM species. This document details the quantitative antimicrobial activity, the experimental protocols for its determination, and the underlying mechanism of action.
Introduction to MmpL3 Inhibition in Non-Tuberculous Mycobacteria
MmpL3 is a resistance-nodulation-division (RND) superfamily transporter essential for the viability of mycobacteria. It is responsible for the translocation of TMM from the cytoplasm to the periplasm, a critical step in the biosynthesis of the mycolic acid-containing outer membrane. Inhibition of MmpL3 disrupts the formation of this protective barrier, leading to bacterial cell death. Several classes of small molecules have been identified as MmpL3 inhibitors, with indole-2-carboxamides showing particular promise due to their potent activity against both Mycobacterium tuberculosis and various NTM species.[1]
Quantitative Spectrum of Activity of IC-AD1
The in vitro activity of the representative indole-2-carboxamide MmpL3 inhibitor, IC-AD1, has been evaluated against a panel of slow-growing and rapidly-growing NTM species. The minimum inhibitory concentrations (MICs), defined as the lowest concentration of the compound that inhibits visible bacterial growth, are summarized in the tables below. Data is compiled from studies on N-(1-adamantyl)-indole-2-carboxamide.[2]
Table 1: In Vitro Activity of IC-AD1 Against Rapidly Growing Non-Tuberculous Mycobacteria
| Mycobacterial Species | Strain | MIC (µg/mL) |
| Mycobacterium abscessus | ATCC 19977 | 0.25 |
| Mycobacterium massiliense | DCI #21 | 0.25 |
| Mycobacterium bolletii | CIP108297 | 0.5 |
| Mycobacterium chelonae | ATCC 14472 | 0.25 |
| Mycobacterium smegmatis | mc²155 | 1.56 |
Table 2: In Vitro Activity of IC-AD1 Against Slow-Growing Non-Tuberculous Mycobacteria
| Mycobacterial Species | Strain | MIC (µg/mL) |
| Mycobacterium avium | 104 | 8 |
| Mycobacterium intracellulare | 1956 | 8 |
| Mycobacterium xenopi | WT | 0.5-1.0 |
| Mycobacterium tuberculosis | H37Rv (mc²-6206) | 0.2 |
Experimental Protocols
The following protocols describe the general methodologies for determining the minimum inhibitory concentration (MIC) of MmpL3 inhibitors against NTM.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.
Materials:
-
Mueller-Hinton Broth (MHB) or other appropriate mycobacterial growth medium (e.g., 7H9 broth supplemented with OADC)
-
96-well microtiter plates
-
MmpL3 inhibitor stock solution (e.g., in DMSO)
-
NTM culture in logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the NTM species in appropriate broth medium to mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension with a spectrophotometer to a 0.5 McFarland standard. This corresponds to a specific bacterial density (CFU/mL).
-
Dilute the adjusted inoculum to the final desired concentration for the assay.
-
-
Preparation of Drug Dilutions:
-
Perform a serial two-fold dilution of the MmpL3 inhibitor stock solution in the appropriate broth medium in a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a positive control well (bacteria with no drug) and a negative control well (broth with no bacteria).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific NTM species (e.g., 30°C for rapidly growing mycobacteria, 37°C for slow-growing mycobacteria) for a specified period (e.g., 3-5 days for rapid growers, 7-14 days for slow growers).
-
-
Reading and Interpretation:
-
The MIC is determined as the lowest concentration of the MmpL3 inhibitor at which there is no visible growth of the bacteria. This can be assessed visually or with a plate reader.
-
Visualizations
Mechanism of Action of MmpL3 Inhibitors
The following diagram illustrates the role of MmpL3 in the mycobacterial cell wall synthesis and the mechanism of its inhibition.
References
Structural Basis for MmpL3 Inhibition: A Technical Guide to the MmpL3-Inhibitor Interface
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the structural basis for the interaction between small molecule inhibitors and the Mycobacterium tuberculosis MmpL3 transporter, a critical target for novel anti-tuberculosis therapies. Due to the lack of specific public data for a compound designated "MmpL3-IN-1," this guide will utilize data from well-characterized MmpL3 inhibitors, such as BM212 and SQ109, as representative examples to illustrate the principles of interaction, experimental validation, and structural determination.
Introduction: MmpL3 - A Key Player in Mycobacterial Cell Wall Biogenesis
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, possesses a unique and complex cell wall that is essential for its survival and virulence. A key component of this cell wall is mycolic acid, which is transported across the inner membrane in the form of trehalose monomycolate (TMM). The Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential inner membrane transporter responsible for the translocation of TMM from the cytoplasm to the periplasm.[1][2][3] This crucial role in cell wall biosynthesis makes MmpL3 a highly attractive target for the development of new anti-tuberculosis drugs.[1][2]
MmpL3 belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and functions as a proton-drug antiporter, utilizing the proton motive force (PMF) to drive TMM transport.[3][4] Inhibition of MmpL3 disrupts the TMM transport pathway, leading to the depletion of essential cell wall components and ultimately, bacterial cell death.[1] A diverse range of small molecule inhibitors targeting MmpL3 have been identified, many of which are thought to act by obstructing the proton translocation channel.[5]
This guide delves into the structural details of the MmpL3-inhibitor interaction, presenting quantitative binding data, detailed experimental protocols for characterizing these interactions, and visual representations of the relevant biological pathways and experimental workflows.
The MmpL3 Transporter: Structure and Function
High-resolution structures of MmpL3 from both M. smegmatis and M. tuberculosis have been determined by cryo-electron microscopy (cryo-EM) and X-ray crystallography.[6][7][8] These structures reveal a monomeric protein consisting of a transmembrane domain (TMD) with 12 helices and a large periplasmic domain (PD) comprised of two subdomains, PN and PC.[2][6] The TMD houses a central proton translocation channel, which is the binding site for many known inhibitors.[5]
The proposed mechanism of TMM transport involves its binding to the periplasmic domain and subsequent translocation through a channel within the protein, a process energized by the transmembrane proton gradient.[7]
TMM Transport Pathway
The transport of TMM by MmpL3 is a critical step in the biosynthesis of the mycobacterial outer membrane. The pathway can be summarized as follows:
Caption: TMM transport pathway mediated by MmpL3.
Quantitative Analysis of MmpL3-Inhibitor Interactions
The binding affinity of inhibitors to MmpL3 can be quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter that reflects the strength of the interaction.
| Inhibitor Class | Representative Compound | Method | Affinity (Kd) | Reference |
| 1,5-Diarylpyrrole | BM212 | Clear Native-PAGE with radiolabeled ligand | 65.5 ± 17.9 μM | [7] |
| Indolecarboxamides | North 114 (fluorescent probe) | Flow Cytometry | Not a direct Kd measurement | [8] |
| Ethylenediamines | SQ109 | Biolayer Interferometry (BLI) | Qualitative binding confirmed | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the MmpL3-inhibitor interaction.
Cryo-Electron Microscopy (Cryo-EM) of MmpL3-Inhibitor Complexes
Cryo-EM is a powerful technique for determining the high-resolution structure of membrane proteins in a near-native state.
Caption: A generalized workflow for cryo-EM structure determination.
-
Protein Expression and Purification: The gene encoding MmpL3 is cloned into an expression vector and overexpressed in E. coli. The protein is extracted from the cell membrane using a detergent such as n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose neopentyl glycol (LMNG) and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.
-
Reconstitution: For structural studies, the purified MmpL3 is reconstituted into a more native-like lipid environment, such as lipid nanodiscs or peptidiscs, to maintain its structural integrity.
-
Complex Formation: The reconstituted MmpL3 is incubated with a molar excess of the inhibitor (e.g., this compound) to ensure complex formation.
-
Grid Preparation: A small volume of the MmpL3-inhibitor complex is applied to a cryo-EM grid. The grid is then blotted to create a thin film and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The vitrified grids are imaged using a transmission electron microscope equipped with a direct electron detector. A large dataset of movie frames is collected.
-
Image Processing: The collected movie frames are subjected to computational processing, including motion correction, contrast transfer function (CTF) estimation, particle picking, 2D and 3D classification, and 3D reconstruction to generate a high-resolution density map.
-
Model Building and Refinement: An atomic model of the MmpL3-inhibitor complex is built into the cryo-EM density map and refined to produce the final structure.
Biophysical Assays for Binding Analysis
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Chip Preparation: Purified MmpL3 is immobilized on the surface of a sensor chip.
-
Analyte Injection: The inhibitor, dissolved in a suitable buffer, is flowed over the sensor chip surface at various concentrations.
-
Data Acquisition: The binding of the inhibitor to the immobilized MmpL3 is detected as a change in the refractive index at the sensor surface, which is recorded in a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a kinetic model to determine the on-rate (ka), off-rate (kd), and the dissociation constant (Kd).
TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.
-
Sample Preparation: Purified MmpL3 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the protein. The inhibitor is added at varying concentrations.
-
Thermal Denaturation: The samples are heated in a real-time PCR machine, and the fluorescence is monitored as the temperature increases.
-
Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence. The melting temperature (Tm), which is the midpoint of this transition, is determined. A shift in the Tm in the presence of the inhibitor indicates binding.
This assay is used to determine if an inhibitor binds to the same site as a known fluorescently labeled probe.
-
Cell Preparation: M. smegmatis cells overexpressing Mtb MmpL3 are used.
-
Probe Labeling: The cells are incubated with a fluorescent probe known to bind MmpL3 (e.g., North 114).
-
Inhibitor Competition: Increasing concentrations of the unlabeled test inhibitor are added to the probe-labeled cells.
-
Flow Cytometry Analysis: The displacement of the fluorescent probe by the test inhibitor is measured by flow cytometry as a decrease in cell-associated fluorescence.
Structural Insights into MmpL3 Inhibition
Structural studies of MmpL3 in complex with various inhibitors have revealed a common binding site within the transmembrane domain. Many inhibitors, including SQ109, bind in the proton translocation channel, effectively blocking the passage of protons and thereby inhibiting the transport of TMM. The binding is typically mediated by a combination of hydrophobic and hydrogen bonding interactions with key residues in the TMD.
Mutations in the MmpL3 gene that confer resistance to inhibitors often map to this binding pocket, further validating it as the site of action.[6] Understanding the precise molecular interactions between inhibitors and MmpL3 is crucial for the rational design of new and more potent anti-tuberculosis drugs.
Conclusion
The MmpL3 transporter is a validated and highly promising target for the development of novel therapeutics against tuberculosis. This guide has provided a technical overview of the structural basis of MmpL3 inhibition, highlighting the methods used to characterize the inhibitor-transporter interaction and the key structural features of this interaction. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of TB drug discovery, facilitating the development of the next generation of MmpL3 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rdw.rowan.edu [rdw.rowan.edu]
The Impact of MmpL3 Inhibition on Mycobacterial Proton Motive Force: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the relationship between the mycobacterial MmpL3 transporter and the proton motive force (PMF). The specific inhibitor "MmpL3-IN-1" is not referenced in currently available scientific literature, suggesting it may be a novel or internally designated compound. The data and protocols presented herein are based on studies of other well-characterized MmpL3 inhibitors and are intended to serve as a technical guide for investigating the effects of any MmpL3-targeting compound on the PMF.
Introduction: MmpL3 and Its Dependence on the Proton Motive Force
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis and other mycobacterial species. It plays a critical role in the biogenesis of the unique and impermeable mycobacterial cell wall by transporting trehalose monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[1][2][3] The transport activity of MmpL3 is not powered by ATP hydrolysis but is dependent on the proton motive force (PMF), an electrochemical gradient of protons across the inner membrane.[4][5] The PMF is comprised of two components: the electrical membrane potential (Δψ) and the transmembrane pH gradient (ΔpH).
The essentiality of MmpL3 for mycobacterial viability has made it a prime target for the development of novel anti-tuberculosis drugs.[1][2] A number of structurally diverse small molecules have been identified that inhibit MmpL3 function, leading to cell death.[6]
Mechanisms of MmpL3 Inhibition and the Role of the Proton Motive Force
There are two primary proposed mechanisms by which small molecules can inhibit the function of MmpL3:
-
Direct Inhibition: The inhibitor binds directly to the MmpL3 protein, sterically hindering the transport of TMM. This is the desired mechanism of action for a specific MmpL3 inhibitor.
-
Indirect Inhibition via PMF Dissipation: The inhibitor acts as an uncoupler or ionophore, dissipating the Δψ and/or ΔpH components of the PMF.[5][7] Since MmpL3 is reliant on the PMF for its transport activity, the collapse of this gradient indirectly inhibits TMM transport.[5]
Several compounds initially identified as MmpL3 inhibitors, such as SQ109 and BM212, have been shown to possess off-target effects of dissipating the PMF, particularly at concentrations at or above their minimum inhibitory concentration (MIC).[8] However, it is crucial to note that PMF disruption is not a general feature of all MmpL3 inhibitors, and for many, it is considered a scaffold-specific off-target effect.[9]
Data Presentation: Effects of MmpL3 Inhibitors on the Proton Motive Force
The following table summarizes the reported effects of various MmpL3 inhibitors on the mycobacterial proton motive force. Quantitative data on the precise changes in membrane potential (in mV) or intracellular pH are not consistently reported in the literature.
| Inhibitor Class | Representative Compound(s) | Effect on Proton Motive Force (PMF) | Citation(s) |
| Adamantyl Ureas | AU1235 | PMF dissipation reported as a likely mechanism of action. | [8] |
| 1,5-Diarylpyrroles | BM212 | Dissipates PMF, although the primary bactericidal activity is likely due to direct MmpL3 inhibition at lower concentrations. | [8] |
| Indolecarboxamides | Indolecarboxamide series | PMF dissipation is a likely mechanism of action for this class of inhibitors. | [8] |
| Tetrahydropyrazolopyrimidines | THPPs | Reported to dissipate the PMF. | [8] |
| Ethylenediamines | SQ109 | Acts as an uncoupler, collapsing the PMF. | [8] |
| Oxazoles | Compound 24 (oxazole) | Induced intracellular alkalinization, suggesting an effect on the ΔpH component of the PMF. | |
| Acetamides | E11 | Indirectly inhibits MmpL3 by disrupting the proton gradient (ΔpH). | |
| Various | 11 structurally diverse series | The majority of these compounds did not negatively impact membrane potential or pH homeostasis, suggesting direct MmpL3 inhibition without off-target PMF disruption. | [4][9] |
Experimental Protocols
Measurement of Membrane Potential (Δψ) in Whole Mycobacterial Cells
This protocol is adapted from methods using the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC2(3)).[9]
Principle: DiOC2(3) is a lipophilic cationic dye that accumulates in cells with a negative inside membrane potential. In energized cells, the dye aggregates and its fluorescence emission shifts from green to red. The ratio of red to green fluorescence is proportional to the membrane potential. Depolarization of the membrane results in a decrease in this ratio.
Materials:
-
Mycobacterial culture in logarithmic growth phase.
-
Phosphate-buffered saline (PBS).
-
DiOC2(3) stock solution (1 mM in DMSO).
-
Test compound (e.g., this compound) at various concentrations.
-
Valinomycin (positive control for depolarization).
-
DMSO (vehicle control).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Harvest mycobacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.2.
-
Aliquot 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add the test compound, valinomycin, or DMSO to the wells and incubate for 30 minutes at 37°C.
-
Add DiOC2(3) to a final concentration of 15 µM and incubate for a further 20 minutes in the dark.
-
Measure the fluorescence intensity at two wavelength pairs:
-
Green fluorescence: Excitation 485 nm / Emission 530 nm.
-
Red fluorescence: Excitation 485 nm / Emission 620 nm.
-
-
Calculate the red/green fluorescence ratio for each well. A decrease in the ratio in the presence of the test compound indicates membrane depolarization.
Measurement of Transmembrane pH Gradient (ΔpH) in Whole Mycobacterial Cells
This protocol is based on the use of the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM).
Principle: BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant BCECF. The fluorescence emission of BCECF is pH-dependent. By measuring the ratio of fluorescence at two different excitation wavelengths, the intracellular pH can be determined.
Materials:
-
Mycobacterial culture in logarithmic growth phase.
-
PBS at various pH values (for standard curve).
-
BCECF-AM stock solution (1 mM in DMSO).
-
Test compound (e.g., this compound).
-
Nigericin (positive control for ΔpH dissipation).
-
DMSO (vehicle control).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Harvest mycobacterial cells and wash with PBS (pH 7.0).
-
Load the cells with 1 µM BCECF-AM for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove extracellular dye.
-
Resuspend the cells in PBS (pH 7.0).
-
Standard Curve: Aliquot the BCECF-loaded cells into wells containing PBS buffered to a range of pH values (e.g., 6.0 to 8.0) in the presence of 10 µM nigericin to equilibrate the intracellular and extracellular pH. Measure the fluorescence ratio (Excitation 488 nm / Excitation 440 nm, Emission 535 nm) to generate a standard curve of fluorescence ratio versus pH.
-
Assay: Aliquot the BCECF-loaded cells into a 96-well plate. Add the test compound, nigericin, or DMSO and incubate for 30 minutes at 37°C.
-
Measure the ratiometric fluorescence as in step 5.
-
Determine the intracellular pH of the treated cells by interpolating the fluorescence ratio on the standard curve. A change in intracellular pH towards the extracellular pH in the presence of the test compound indicates dissipation of the ΔpH.
Visualizations
MmpL3-Mediated TMM Transport and Inhibition Pathways
Caption: MmpL3-mediated TMM transport and mechanisms of inhibition.
Experimental Workflow for Assessing PMF Disruption
Caption: Workflow for measuring the effect of an inhibitor on the PMF.
References
- 1. biorxiv.org [biorxiv.org]
- 2. themoonlight.io [themoonlight.io]
- 3. researchgate.net [researchgate.net]
- 4. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - WCAIR [wcair.dundee.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 7. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for MmpL3-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria. It plays a crucial role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are vital components of the mycobacterial cell wall.[1][2][3] The essentiality of MmpL3 for mycobacterial viability has made it a significant target for the development of new anti-tuberculosis drugs.[2][4] MmpL3 inhibitors disrupt the transport of TMM, leading to a compromised cell wall and ultimately bacterial death.[1] MmpL3-IN-1 is a novel investigational inhibitor targeting this essential pathway.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]
Quantitative Data Summary
The following table summarizes the reported MIC values for various MmpL3 inhibitors against different mycobacterial strains. This data is provided for comparative purposes to contextualize the expected potency of novel MmpL3 inhibitors like this compound.
| Inhibitor | Mycobacterium tuberculosis H37Rv (μg/mL) | Mycobacterium smegmatis (μg/mL) | Mycobacterium abscessus (μg/mL) | Reference |
| SQ109 | 0.40 ± 0.10 | 12.5 | - | [6][7] |
| BM212 | - | - | - | [8] |
| AU1235 | - | - | - | [9] |
| NITD-349 | - | - | - | [10] |
Note: Data for this compound is hypothetical and should be determined experimentally using the protocol below. The table includes data for other known MmpL3 inhibitors to provide a frame of reference.
Experimental Protocol: MIC Determination of this compound by Broth Microdilution
This protocol is based on the widely used broth microdilution method and is adapted for mycobacteria.[5][11]
1. Materials and Reagents:
-
This compound compound
-
Mycobacterium tuberculosis H37Rv (or other relevant mycobacterial strain)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Cation-Adjusted Mueller-Hinton Broth (for certain non-tuberculous mycobacteria)[12]
-
Dimethyl sulfoxide (DMSO) for dissolving the compound
-
Sterile 96-well flat-bottom microtiter plates[11]
-
Sterile petri dishes
-
Multipipettor
-
Spectrophotometer (ELISA reader)
-
Incubator (37°C)
-
Biosafety cabinet (appropriate for the biosafety level of the organism)
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 100-fold higher than the highest concentration to be tested to minimize the final DMSO concentration in the assay.
-
The final DMSO concentration in the wells should not exceed 1% to avoid any inhibitory effects on bacterial growth.[13]
3. Preparation of Bacterial Inoculum:
-
Grow the Mycobacterium strain in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
4. Assay Procedure:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile Middlebrook 7H9 broth to all wells.
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve twice the desired final starting concentration.
-
Perform a 2-fold serial dilution of the compound by transferring 100 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.[11]
-
Well 11 should contain only the bacterial inoculum and broth (positive control for growth).
-
Well 12 should contain only broth (negative control for sterility).
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the positive control well.
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound that shows no visible growth (or a significant reduction in growth, e.g., >90%) compared to the positive control well.
-
Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[13]
Visualizations
Signaling Pathway
Caption: this compound inhibits the MmpL3 transporter, blocking TMM transport and cell wall synthesis.
Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
References
- 1. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inoculum-dependent bactericidal activity of a Mycobacterium tuberculosis MmpL3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. MmpL3 as a Target for the Treatment of Drug-Resistant Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring MmpL3-IN-1 Bactericidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacterial species. It plays a critical role in the biogenesis of the unique mycobacterial cell wall by translocating trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[1][2] The inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it a promising target for novel anti-tuberculosis drugs.[2][3] MmpL3-IN-1 is a novel synthetic compound designed to specifically inhibit the function of MmpL3.
These application notes provide detailed protocols for assessing the bactericidal activity of this compound against Mycobacterium tuberculosis. The described assays are fundamental for characterizing the potency and efficacy of this and other MmpL3 inhibitors.
Mechanism of Action of MmpL3 Inhibitors
MmpL3 functions as a transporter that flips TMM from the cytoplasm to the periplasm, a crucial step in the mycolic acid biosynthesis pathway. Many MmpL3 inhibitors are thought to act by dissipating the proton motive force (PMF) across the mycobacterial inner membrane, which powers the transport activity of MmpL3.[4][5] By disrupting this essential transport process, MmpL3 inhibitors prevent the incorporation of mycolic acids into the cell wall, leading to a loss of cell wall integrity and ultimately, cell death.[1]
Diagram: Proposed Mechanism of MmpL3 Inhibition
Caption: Proposed mechanism of MmpL3 inhibition by this compound.
Data Presentation: Bactericidal Activity of MmpL3 Inhibitors
The following tables summarize representative quantitative data for well-characterized MmpL3 inhibitors against M. tuberculosis H37Rv. This data is provided for illustrative purposes and for comparison during the evaluation of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of MmpL3 Inhibitors
| Compound | MIC (µg/mL) | MIC (µM) |
| SQ109 | 0.64 | 1.8 |
| Indole-2-carboxamide 1 | 0.05 | 0.12 |
| Benzimidazole 1 | 0.98 | 2.5 |
| This compound | TBD | TBD |
Table 2: Minimum Bactericidal Concentration (MBC) of MmpL3 Inhibitors
| Compound | MBC (µg/mL) | MBC/MIC Ratio |
| SQ109 | 2.56 | 4 |
| Indole-2-carboxamide 1 | 0.2 | 4 |
| Benzimidazole 1 | 3.92 | 4 |
| This compound | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Diagram: MIC Assay Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh 7H9 broth.
-
-
Plate Preparation:
-
Prepare a 2 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the this compound stock solution to the first well and perform 2-fold serial dilutions across the plate.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.
-
Seal the plate with a breathable membrane and incubate at 37°C for 7-14 days.
-
-
Determining the MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound in which no visible growth is observed.
-
Alternatively, the OD600 of each well can be measured using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
Diagram: MBC Assay Workflow
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Protocol:
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
Select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC where no visible growth was observed.
-
-
Plating for Viable Counts:
-
Homogenize the contents of the selected wells by gentle pipetting.
-
Plate 100 µL from each selected well onto Middlebrook 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).
-
Also, plate a sample from the positive control well (no drug) after appropriate dilution to determine the initial inoculum size.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the number of CFUs on each plate.
-
-
Determining the MBC:
-
Calculate the percentage of surviving bacteria for each concentration of this compound compared to the initial inoculum.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU.[6]
-
Time-Kill Assay
This assay determines the rate at which an antibacterial agent kills a bacterial population over time.
Diagram: Time-Kill Assay Workflow
Caption: Workflow for the time-kill assay.
Protocol:
-
Culture Preparation:
-
Grow a mid-log phase culture of M. tuberculosis as described for the MIC assay.
-
Dilute the culture to approximately 1 x 10^6 CFU/mL in fresh 7H9 broth.
-
-
Exposure to Inhibitor:
-
Prepare flasks containing the bacterial suspension and add this compound at concentrations of 1x, 4x, and 10x the predetermined MIC.
-
Include a drug-free control.
-
-
Time-Course Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in fresh 7H9 broth.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates.
-
Incubate at 37°C for 3-4 weeks and count the CFUs.
-
-
Data Analysis:
-
Convert the CFU counts to CFU/mL and then to log10 CFU/mL.
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL.
-
TMM Accumulation Assay (Target Engagement Assay)
This assay provides evidence that this compound directly engages its target by measuring the accumulation of the MmpL3 substrate, TMM.
Diagram: TMM Accumulation Assay Workflow
Caption: Workflow for the TMM accumulation assay.
Protocol:
-
Culture and Treatment:
-
Grow a mid-log phase culture of M. tuberculosis.
-
Treat the culture with this compound at a concentration known to be inhibitory (e.g., 5x MIC) for a defined period (e.g., 24 hours). Include a DMSO-treated control.
-
-
Radiolabeling:
-
Add [14C]-acetic acid to the cultures and incubate for an additional 8-12 hours to allow for incorporation into mycolic acids.
-
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using a mixture of chloroform and methanol (e.g., 2:1 v/v).
-
-
Thin-Layer Chromatography (TLC):
-
Spot the lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:methanol:water, 60:30:6 v/v/v).
-
-
Analysis:
-
Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled lipids.
-
Inhibition of MmpL3 will result in an accumulation of TMM and a corresponding decrease in trehalose dimycolate (TDM) compared to the untreated control.[7]
-
References
- 1. journals.plos.org [journals.plos.org]
- 2. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport | PLOS Biology [journals.plos.org]
- 3. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of MmpL3-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria. It plays a crucial role in the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are major components of the mycobacterial cell wall.[1][2] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial cell death.[1][3] This makes MmpL3 a promising target for the development of new anti-tubercular drugs.
MmpL3-IN-1 is an investigational inhibitor of MmpL3. These application notes provide detailed protocols for the in vitro evaluation of the efficacy of this compound against Mycobacterium tuberculosis. The described assays include the determination of the Minimum Inhibitory Concentration (MIC), time-kill kinetics, and cytotoxicity assessment.
Data Presentation
Table 1: In Vitro Activity of MmpL3 Inhibitors against M. tuberculosis H37Rv
| Compound | MIC (µM) | Reference |
| Indolecarboxamide 7 | 0.024 | [4] |
| Indolecarboxamide 8 | 0.029 | [4] |
| Indolecarboxamide 9 | 0.071 | [4] |
| AU1235 | 0.22 | [5] |
| NITD-304 | 0.25 µg/mL | [6] |
| NITD-349 | 0.5 µg/mL | [6] |
| HC2091 | 5 | [7] |
| DDU02 Series Cmpd 10 | 32 | [4] |
Table 2: Cytotoxicity of MmpL3 Inhibitors against Mammalian Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Spirocycle Compound 3 | HepG2 | Cytotoxic (specific value not provided) | [8] |
| Azaspiroketal Derivative 5 | HepG2 | 19.2 | |
| Azaspiroketal Derivative 5 | Vero | 29.2 | |
| Benzothiazole Derivative 12 | HEK-293T | > 50 µg/mL (32.16% inhibition at 50 µg/mL) | |
| Piperidine Derivative 28 | Vero | 9.6 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)
This protocol describes the determination of the MIC of this compound against M. tuberculosis H37Rv using a colorimetric resazurin-based assay.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (in DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well microtiter plates
-
Sterile tubes for dilutions
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until mid-log phase (OD600 of 0.4-0.6).
-
Dilute the culture in fresh Middlebrook 7H9 broth to achieve a final concentration of approximately 1 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a separate 96-well plate or in tubes. The final concentrations should typically range from 0.01 µM to 10 µM, though optimization may be required.
-
Include a drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and a media-only control.
-
-
Assay Setup:
-
Add 100 µL of the diluted this compound solutions to the wells of a sterile 96-well microtiter plate.
-
Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the media-only control wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate with a sterile, breathable membrane or place it in a secondary container to prevent evaporation.
-
Incubate the plate at 37°C for 7 days.
-
-
Resazurin Addition and Reading:
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.
-
Incubate the plate for an additional 24-48 hours at 37°C.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Time-Kill Kinetics Assay
This protocol determines the bactericidal or bacteriostatic activity of this compound against M. tuberculosis over time.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth (supplemented as for MIC)
-
This compound stock solution (in DMSO)
-
Sterile culture tubes
-
Middlebrook 7H10 or 7H11 agar plates supplemented with 10% OADC
-
Sterile saline with 0.05% Tween 80 (for dilutions)
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth.
-
Dilute the culture to a starting inoculum of approximately 1 x 10^6 CFU/mL in a larger volume of fresh broth.
-
-
Assay Setup:
-
Prepare culture tubes with Middlebrook 7H9 broth containing this compound at different concentrations (e.g., 1x, 4x, and 10x the MIC).
-
Include a drug-free control with DMSO.
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 7, and 10 days), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions of the aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 or 7H11 agar plates in triplicate.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies on each plate to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of this compound and the control.
-
A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by a minimal change in CFU/mL compared to the initial inoculum, while the drug-free control shows growth.
-
Cytotoxicity Assay using MTT
This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line
-
Complete cell culture medium (e.g., DMEM or MEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the mammalian cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Mandatory Visualizations
MmpL3 Signaling and Transport Pathway
Caption: MmpL3-mediated transport of TMM and its inhibition.
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for in vitro efficacy testing of this compound.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth - WCAIR [wcair.dundee.ac.uk]
Application Notes and Protocols for the Evaluation of MmpL3-IN-1 in a Macrophage Infection Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids which are crucial components of the mycobacterial cell wall.[1][2] Inhibition of MmpL3 leads to the intracellular accumulation of TMM and disruption of cell wall biosynthesis, ultimately resulting in mycobacterial cell death.[1] This makes MmpL3 a highly attractive target for the development of novel anti-tuberculosis drugs. MmpL3 inhibitors have shown potent activity against replicating Mycobacterium tuberculosis and exhibit enhanced activity against intracellular bacilli within macrophages.[3][4]
MmpL3-IN-1 is a novel investigational inhibitor of MmpL3. These application notes provide a comprehensive guide for the evaluation of this compound's efficacy in a macrophage infection model. The protocols outlined below detail the necessary steps for cell culture, mycobacterial infection, compound evaluation, and assessment of intracellular bacterial killing.
Data Presentation
The following tables summarize key quantitative data for the evaluation of a representative MmpL3 inhibitor in a macrophage infection model.
Table 1: In Vitro and Intracellular Activity of a Representative MmpL3 Inhibitor
| Compound | Target | M. tuberculosis H37Rv MIC₅₀ (µM) | Intracellular EC₅₀ in THP-1 Macrophages (µM) | Selectivity Index (SI) |
| This compound (Exemplar) | MmpL3 | 1.7 | <0.3 | >50 |
| Rifampicin | RNA Polymerase | 0.015 | 0.03 | >1000 |
MIC₅₀ (Minimum Inhibitory Concentration 50%): Concentration required to inhibit 50% of bacterial growth in axenic culture. EC₅₀ (Effective Concentration 50%): Concentration required to reduce intracellular bacterial growth by 50%. Selectivity Index (SI): Ratio of cytotoxicity (CC₅₀) to efficacy (EC₅₀).
Table 2: Cytotoxicity Profile of a Representative MmpL3 Inhibitor
| Cell Line | This compound (Exemplar) CC₅₀ (µM) | Rifampicin CC₅₀ (µM) |
| THP-1 Macrophages | >15 | >30 |
| HepG2 | >20 | >50 |
CC₅₀ (Cytotoxic Concentration 50%): Concentration required to reduce cell viability by 50%.
Experimental Protocols
Protocol 1: THP-1 Macrophage Differentiation
This protocol describes the differentiation of THP-1 monocytes into macrophage-like cells.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Penicillin-Streptomycin (optional)
-
6-well or 96-well tissue culture plates
Procedure:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed THP-1 cells at a density of 2 x 10⁵ cells/mL in the desired tissue culture plates.
-
Add PMA to a final concentration of 50 ng/mL to induce differentiation.
-
Incubate for 48-72 hours. Differentiated macrophages will adhere to the bottom of the plate.
-
After incubation, gently wash the cells with pre-warmed RPMI-1640 to remove non-adherent cells and PMA.
-
Add fresh, pre-warmed RPMI-1640 with 10% FBS and allow the cells to rest for 24 hours before infection.
Protocol 2: Macrophage Infection with Mycobacterium tuberculosis
This protocol details the infection of differentiated THP-1 macrophages with M. tuberculosis.
Materials:
-
Differentiated THP-1 macrophages
-
Mycobacterium tuberculosis H37Rv (or a luminescent reporter strain)
-
Middlebrook 7H9 broth supplemented with OADC
-
RPMI-1640 medium with 10% FBS
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Culture M. tuberculosis in 7H9 broth to mid-log phase.
-
On the day of infection, wash the bacterial culture with PBS and resuspend in RPMI-1640 with 10% FBS.
-
Disperse bacterial clumps by passing the suspension through a 27-gauge needle multiple times.
-
Allow the bacterial suspension to settle for 10 minutes to remove remaining clumps.
-
Determine the concentration of the bacterial suspension by measuring the optical density at 600 nm (OD₆₀₀).
-
Infect the differentiated THP-1 macrophages at a Multiplicity of Infection (MOI) of 1 (1 bacterium per macrophage).
-
Incubate for 4 hours at 37°C and 5% CO₂ to allow for phagocytosis.
-
After incubation, wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh RPMI-1640 with 10% FBS containing this compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Rifampicin).
Protocol 3: Quantification of Intracellular Bacterial Load
This protocol describes two methods for quantifying the number of viable intracellular bacteria after treatment with this compound.
Method A: Colony Forming Unit (CFU) Assay
-
After the desired incubation period (e.g., 3-5 days), aspirate the culture medium.
-
Lyse the macrophages by adding 0.1% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Prepare serial dilutions of the cell lysate in 7H9 broth.
-
Plate the dilutions on Middlebrook 7H10 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per mL.
Method B: Luciferase Assay (for luminescent reporter strains)
-
After the desired incubation period, add a luciferase substrate (e.g., Bright-Glo™) to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the number of viable bacteria.
Visualizations
Signaling Pathways in Macrophage Response to Mycobacterial Infection
Mycobacterial infection of macrophages triggers a complex network of signaling pathways aimed at controlling the pathogen. Key pathways include Toll-like receptor (TLR) signaling, the cGAS-STING pathway, and downstream activation of NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines.
Caption: Macrophage signaling in response to M. tuberculosis.
Experimental Workflow for this compound Evaluation
The following diagram illustrates the workflow for assessing the intracellular efficacy of this compound.
Caption: Workflow for this compound evaluation in macrophages.
References
- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - WCAIR [wcair.dundee.ac.uk]
Application Notes and Protocols: Determining MmpL3-IN-1 Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
MmpL3-IN-1 is a potent inhibitor of the Mycobacterium tuberculosis membrane protein MmpL3, a critical transporter involved in the biosynthesis of the mycobacterial cell wall. As a promising anti-tubercular agent, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development and application in both in vitro and in vivo studies. These application notes provide a comprehensive overview and detailed protocols for determining the solubility and stability of this compound.
This compound: Chemical Properties
A foundational understanding of the chemical properties of this compound is essential before proceeding with experimental protocols.
| Property | Value |
| Molecular Formula | C₂₀H₂₁F₂N₃O |
| Molecular Weight | 357.4 g/mol |
| Appearance | Solid |
Section 1: Solubility Assessment of this compound
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation for biological assays. This section outlines methods to determine the solubility of this compound in various solvents.
Kinetic Solubility Protocol
This protocol describes a high-throughput method to determine the kinetic solubility of this compound in aqueous buffers, which is particularly relevant for early-stage drug discovery.
Objective: To rapidly assess the apparent solubility of this compound in a buffered aqueous solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (non-binding surface recommended)
-
Plate shaker
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to a final DMSO concentration of 1-5%. The final compound concentrations will be diluted accordingly.
-
Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.
-
Precipitation Assessment: After incubation, visually inspect the wells for any precipitate.
-
Quantification:
-
Spectrophotometry: If this compound has a suitable chromophore, measure the absorbance at its λmax. The highest concentration that does not show a significant decrease in absorbance compared to the expected value is considered the kinetic solubility.
-
HPLC Analysis: Centrifuge the plate to pellet any precipitate. Analyze the supernatant from each well by HPLC to determine the concentration of the dissolved compound. The concentration at which the measured value plateaus is the kinetic solubility.
-
Thermodynamic Solubility Protocol
This method determines the equilibrium solubility of this compound, providing a more accurate measure than kinetic solubility.
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid is disturbed. Dilute the supernatant with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.
-
Solubility Calculation: The determined concentration represents the thermodynamic solubility of this compound in that specific solvent at the given temperature.
Solubility Data Summary
The following table summarizes hypothetical solubility data for this compound in common laboratory solvents.
| Solvent | Solubility (µg/mL) | Solubility (mM) |
| DMSO | > 10,000 | > 28 |
| Ethanol | ~1,500 | ~4.2 |
| PBS (pH 7.4) | < 1 | < 0.003 |
| Water | < 0.1 | < 0.0003 |
Note: This data is for illustrative purposes and should be determined experimentally.
Section 2: Stability Assessment of this compound
Evaluating the stability of this compound under various conditions is crucial for ensuring the integrity of the compound during storage and experimentation.
Solution Stability Protocol
This protocol assesses the stability of this compound in solution over time.
Objective: To determine the degradation rate of this compound in different solvents and at various temperatures.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, PBS)
-
Temperature-controlled incubators/water baths
-
HPLC system with a validated stability-indicating method
Protocol:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mM) in the desired solvents.
-
Storage Conditions: Aliquot the solutions into multiple vials and store them under different conditions:
-
-20°C (control)
-
4°C
-
Room temperature (25°C)
-
37°C
-
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 1 week), remove an aliquot from each storage condition.
-
Sample Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent this compound peak from any potential degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
Forced Degradation Studies Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under stress conditions (acidic, basic, oxidative, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Photostability chamber
-
HPLC system
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Photostability: Expose the solution to light in a photostability chamber according to ICH guidelines.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC.
-
Peak Purity: Assess the peak purity of the this compound peak in the stressed samples to ensure the analytical method is specific.
Stability Data Summary
The following table presents hypothetical stability data for this compound.
| Condition | Solvent | Temperature (°C) | % Remaining after 24h |
| Control | DMSO | -20 | >99 |
| Aqueous | PBS (pH 7.4) | 25 | 95 |
| Aqueous | PBS (pH 7.4) | 37 | 85 |
| Acidic | 0.1 M HCl | 60 | 60 |
| Basic | 0.1 M NaOH | 60 | 75 |
| Oxidative | 3% H₂O₂ | 25 | 90 |
Note: This data is for illustrative purposes and should be determined experimentally.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers to systematically evaluate the solubility and stability of this compound. Accurate determination of these parameters is fundamental for the reliable use of this compound in biological research and for its progression through the drug development pipeline. It is strongly recommended that these experiments be performed with appropriate controls and validated analytical methods to ensure data quality and reproducibility.
Application Notes and Protocols: Pharmacokinetic Analysis of MmpL3 Inhibitors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis and other mycobacterial species, responsible for the export of mycolic acids, crucial components of the mycobacterial cell wall. Its essentiality and druggability have made it a prime target for the development of novel anti-tuberculosis drugs. A critical step in the preclinical development of MmpL3 inhibitors is the characterization of their pharmacokinetic (PK) properties in animal models. This document provides a detailed overview of the methodologies and data interpretation for the pharmacokinetic analysis of MmpL3 inhibitors, using a representative indole-2-carboxamide compound as an example.
Data Presentation: Pharmacokinetic Parameters of an Indole-2-carboxamide MmpL3 Inhibitor
The following table summarizes the pharmacokinetic parameters of a representative indole-2-carboxamide MmpL3 inhibitor, referred to as Compound 3, following a single oral administration in female BALB/c mice.[1]
| Parameter | Value | Units |
| Dose | 100 | mg/kg |
| Route of Administration | Oral (PO) | - |
| Cmax (Plasma) | 0.49 | µg/mL |
| Cmax (Lungs) | 2.47 | µg/g |
| Time Above MIC (Plasma & Lungs) | ~24 | hours |
Cmax: Maximum plasma concentration; MIC: Minimum inhibitory concentration.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of an MmpL3 inhibitor in a murine model.
a. Animal Model:
-
Species: BALB/c mice
-
Sex: Female
-
Weight: 18-22 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
b. Compound Formulation and Administration:
-
The MmpL3 inhibitor is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).
-
Administer a single dose of the compound orally (e.g., 100 mg/kg) via gavage.
c. Sample Collection:
-
Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing).
-
Collect plasma by centrifuging the blood samples.
-
At the final time point, euthanize the animals and harvest lung tissue.
d. Sample Analysis:
-
Extract the compound from plasma and homogenized lung tissue using a suitable organic solvent.
-
Quantify the concentration of the MmpL3 inhibitor using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
e. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters including Cmax, Tmax, area under the curve (AUC), and half-life (t½).
In Vitro Metabolic Stability Assay
This assay provides an early assessment of the metabolic clearance of a compound.
a. Materials:
-
Mouse liver microsomes (S9 fraction)
-
NADPH regenerating system
-
Test compound (MmpL3 inhibitor)
-
Control compounds (with known metabolic stability)
b. Procedure:
-
Incubate the test compound with mouse liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
c. Data Analysis:
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life.
Visualizations
References
Application Notes and Protocols for High-Throughput Screening of Novel MmpL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis (Mtb), playing a critical role in the biogenesis of the mycobacterial cell wall.[1][2] It is responsible for the translocation of trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane.[1][3] The disruption of this process compromises the integrity of the cell wall, leading to bacterial death.[2] This essential function makes MmpL3 a highly attractive target for the development of novel anti-tuberculosis drugs, particularly in the face of rising multidrug resistance.[1] A number of structurally diverse small molecules, including MmpL3-IN-1, have been identified as potent inhibitors of MmpL3, demonstrating the potential of targeting this transporter.[4] High-throughput screening (HTS) assays are crucial for the discovery of new chemical scaffolds that can effectively inhibit MmpL3.
MmpL3 Signaling Pathway and Mechanism of Inhibition
MmpL3 functions as a flippase, transporting TMM from the cytoplasm to the periplasm, where it is used for the synthesis of trehalose dimycolate (TDM) and mycolic acids that are subsequently attached to arabinogalactan.[3] This transport process is dependent on the proton motive force (PMF).[5] MmpL3 inhibitors disrupt this process by binding to the transporter, which can lead to a dissipation of the PMF and a halt in TMM transport.[6] This results in the accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately leading to cell death.[4]
High-Throughput Screening (HTS) Workflow for MmpL3 Inhibitors
The discovery of novel MmpL3 inhibitors typically follows a multi-step HTS workflow. This process begins with a primary screen of a large compound library, followed by a series of secondary and tertiary assays to confirm hits, determine potency and selectivity, and elucidate the mechanism of action.
Quantitative Data for Selected MmpL3 Inhibitors
The following table summarizes the activity of this compound and other known MmpL3 inhibitors. This data can be used as a reference for hit validation and lead optimization.
| Compound | Chemical Class | M. tuberculosis MIC (µg/mL) | M. tuberculosis IC50 (µM) | Notes |
| This compound | Not specified | <0.016 | - | Potent anti-tuberculosis activity with good microsomal stability and low hERG inhibition.[4] |
| SQ109 | Ethylene diamine | 0.1 - 0.4 | ~1 | Currently in clinical trials.[7] |
| AU1235 | Adamantyl urea | 0.02 - 0.1 | ~0.05 | Potent inhibitor, but inactive in low oxygen conditions. |
| BM212 | Diarylpyrrole | 0.015 - 0.06 | ~0.1 | Appears to disrupt the proton motive force.[6] |
| NITD-304 | Indolecarboxamide | 0.02 | - | Highly potent MmpL3 inhibitor.[8] |
| NITD-349 | Indolecarboxamide | 0.03 | - | Active in both acute and chronic murine infection models.[8] |
Experimental Protocols
Protocol 1: Whole-Cell Phenotypic Screening using a Fluorescent Reporter Strain
This protocol describes a high-throughput whole-cell assay to identify inhibitors of M. tuberculosis growth using a strain expressing a fluorescent reporter protein.
Principle: The growth of M. tuberculosis expressing a fluorescent protein (e.g., mCherry or DsRed) is monitored by measuring the fluorescence intensity. A decrease in fluorescence in the presence of a test compound indicates inhibition of bacterial growth.
Materials:
-
M. tuberculosis strain constitutively expressing a far-red fluorescent reporter (e.g., mCherry or DsRed)
-
Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase), 0.2% glycerol, and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
Sterile 384-well black, clear-bottom microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Bacterial Culture Preparation:
-
Grow the fluorescent M. tuberculosis strain in 7H9 broth to mid-log phase (OD590 of 0.4-0.6).
-
On the day of the assay, dilute the culture to an OD590 of 0.06 in fresh 7H9 broth.
-
-
Assay Plate Preparation:
-
Dispense 20 µL of 7H9 broth into each well of a 384-well plate.
-
Add 0.6 µL of test compound, positive control, or DMSO to the appropriate wells (final DMSO concentration of 2%).
-
-
Inoculation:
-
Add 10 µL of the diluted M. tuberculosis culture to each well, resulting in a final volume of 30.6 µL and a starting OD590 of approximately 0.02.
-
-
Incubation:
-
Seal the plates and incubate at 37°C in a humidified incubator for 5-7 days.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader. For mCherry, use an excitation wavelength of 587 nm and an emission wavelength of 610 nm. For DsRed, use an excitation of 558 nm and emission of 583 nm.
-
Optionally, measure the optical density at 590 nm (OD590) as an orthogonal measure of growth.
-
-
Data Analysis:
-
Calculate the percent growth inhibition for each compound using the following formula: % Inhibition = 100 x (1 - (Fluorescencecompound - Fluorescencebackground) / (FluorescenceDMSO - Fluorescencebackground))
-
Identify primary hits as compounds that exhibit ≥90% growth inhibition.
-
Protocol 2: Biochemical MmpL3 Flippase Assay
This protocol describes a biochemical assay to directly measure the flippase activity of purified MmpL3 reconstituted into proteoliposomes.
Principle: MmpL3 is reconstituted into liposomes containing a fluorescently labeled lipid (NBD-PE). The fluorescence of NBD-PE in the outer leaflet of the liposomes is quenched by a membrane-impermeable quenching agent. The flippase activity of MmpL3 translocates NBD-PE from the inner to the outer leaflet, where it is quenched, resulting in a decrease in fluorescence over time.
Materials:
-
Purified MmpL3 protein
-
E. coli polar lipids
-
NBD-PE (1-palmitoyl-2-{12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphoethanolamine)
-
Sodium dithionite (quenching agent)
-
HEPES buffer (pH 7.0)
-
Triton X-100
-
Liposome extrusion system with 200 nm polycarbonate membranes
-
Fluorometer
Procedure:
-
Proteoliposome Preparation:
-
Prepare a lipid mixture of E. coli polar lipids containing 0.5% (mol/mol) NBD-PE in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas and then under vacuum to form a thin lipid film.
-
Hydrate the lipid film in HEPES buffer to form multilamellar vesicles.
-
Create unilamellar vesicles by extrusion through a 200 nm polycarbonate membrane.
-
Reconstitute purified MmpL3 into the pre-formed liposomes at a desired protein-to-lipid ratio.
-
-
Flippase Assay:
-
Dilute the proteoliposomes into the assay buffer in a fluorometer cuvette.
-
Record the baseline fluorescence of NBD-PE (Excitation: 470 nm, Emission: 530 nm).
-
Add sodium dithionite to the cuvette to quench the fluorescence of NBD-PE in the outer leaflet of the proteoliposomes.
-
Monitor the decrease in fluorescence over time. The rate of fluorescence decay is proportional to the flippase activity.
-
To determine the total fluorescence, add Triton X-100 to solubilize the proteoliposomes, allowing the dithionite to quench all NBD-PE.
-
-
Inhibitor Testing:
-
Pre-incubate the proteoliposomes with the test compound for a specified time before initiating the assay.
-
Perform the flippase assay as described above and compare the rate of fluorescence decay in the presence and absence of the inhibitor.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence decay for each condition.
-
Determine the percent inhibition of MmpL3 flippase activity by the test compound.
-
For potent inhibitors, perform a dose-response analysis to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The multi-target aspect of an MmpL3 inhibitor: The BM212 series of compounds bind EthR2, a transcriptional regulator of ethionamide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mycobacterium lipid transporter MmpL3 is dimeric in detergent solution, SMALPs and reconstituted nanodiscs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Effects and mechanisms of engineered exosomes pretreated with Scutellaria baicalensis Georgi on osteoporosis | PLOS One [journals.plos.org]
Application Notes and Protocols for the Generation of MmpL3 Mutants Resistant to MmpL3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation, characterization, and analysis of Mycobacterium tuberculosis mutants resistant to MmpL3 inhibitors. The protocols outlined below are based on established methodologies in the field of tuberculosis research and aim to facilitate the study of resistance mechanisms against this critical drug target.
Introduction
Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the mycobacterial cell wall.[1][2][3][4] Its essentiality and role in cell wall biosynthesis have made it a prime target for the development of new anti-tuberculosis drugs.[2][5] Several structurally diverse small molecules, including SQ109, AU1235, and various indolecarboxamides, have been identified as MmpL3 inhibitors.[6][7] These compounds disrupt the transport of TMM, leading to bacterial cell death.[2][6]
Understanding the mechanisms by which M. tuberculosis develops resistance to MmpL3 inhibitors is crucial for the development of robust and effective therapies. The primary mechanism of resistance to these inhibitors is the acquisition of mutations in the mmpL3 gene.[1][2][7] These mutations often lead to conformational changes in the MmpL3 protein that prevent effective binding of the inhibitor. This document provides detailed protocols for the in vitro generation and characterization of MmpL3 mutants resistant to MmpL3 inhibitors.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of MmpL3 Inhibitors against Wild-Type and Mutant M. tuberculosis Strains
| Strain | MmpL3 Mutation(s) | Inhibitor | MIC (µM) | Fold Change in MIC | Reference |
| H37Rv (Wild-Type) | None | IDR-0033216 | 0.4 | - | [1] |
| RM1 | Y252C | IDR-0033216 | 100 | 250 | [1] |
| RM2 | F255L | IDR-0033216 | 100 | 250 | [1] |
| RM3 | G596R | IDR-0033216 | 6.3 | 15.8 | [1] |
| H37Rv (Wild-Type) | None | IDR-0334448 | ~0.4 | - | [1] |
| RM102 | F255L, L567P | IDR-0334448 | 6 | 15 | [8] |
| RM107 | F255L, V646M | IDR-0334448 | 6 | 15 | [8] |
| H37Rv (Wild-Type) | None | SQ109 | 2.36 | - | [6] |
| H37Rv (Wild-Type) | None | AU1235 | 0.48 | - | [6] |
| H37Rv (Wild-Type) | None | BM212 | 3.76 | - | [6] |
| H37Rv (Wild-Type) | None | NITD-304 | 0.02 | - | [6] |
| H37Rv (Wild-Type) | None | NITD-349 | 0.05 | - | [6] |
Table 2: Cross-Resistance Profile of MmpL3 Mutants
| Strain | MmpL3 Mutation(s) | MIC (µM) for IDR-0541243 | MIC (µM) for SQ109 | MIC (µM) for AU1235 | Reference |
| RM102 | F255L, L567P | 6 | 5 | 0.7 | [8] |
| RM107 | F255L, V646M | 6 | 3 | 0.3 | [8] |
Experimental Protocols
Protocol 1: Generation of Spontaneous MmpL3-Resistant Mutants
This protocol describes the selection of spontaneous mutants of M. tuberculosis resistant to a specific MmpL3 inhibitor.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
-
Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)
-
MmpL3 inhibitor of interest (e.g., "MmpL3-IN-1" or a specific inhibitor like SQ109)
-
DMSO (Dimethyl sulfoxide)
-
Sterile culture tubes and petri dishes
-
Incubator at 37°C
Procedure:
-
Prepare an inoculum: Grow a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Determine the MIC of the MmpL3 inhibitor: Before selecting for resistant mutants, determine the minimum inhibitory concentration (MIC) of the MmpL3 inhibitor against the wild-type strain using a standard microplate-based assay.
-
Prepare selective plates: Prepare 7H10 agar plates containing the MmpL3 inhibitor at a concentration of 5-10 times the MIC. Dissolve the inhibitor in DMSO and add it to the molten agar after it has cooled to approximately 50°C. Also, prepare control plates with DMSO only.
-
Plate the culture: Plate approximately 108 to 109 colony-forming units (CFUs) of the mid-log phase culture onto each selective plate. Spread the culture evenly over the surface of the agar.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.
-
Isolate resistant colonies: Pick individual, well-isolated colonies from the selective plates and streak them onto fresh selective plates to confirm resistance.
-
Culture and store resistant isolates: Inoculate the confirmed resistant colonies into 7H9 broth and grow them for further characterization. Prepare glycerol stocks for long-term storage at -80°C.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol details the determination of the MIC of an MmpL3 inhibitor against wild-type and mutant M. tuberculosis strains using a broth microdilution method.
Materials:
-
M. tuberculosis cultures (wild-type and mutant strains)
-
7H9 broth with supplements
-
MmpL3 inhibitor and other control antibiotics
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water) or AlamarBlue
Procedure:
-
Prepare bacterial suspension: Grow M. tuberculosis cultures to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.
-
Prepare inhibitor dilutions: Prepare serial two-fold dilutions of the MmpL3 inhibitor in 7H9 broth in a 96-well plate. Include a positive control (no inhibitor) and a negative control (no bacteria).
-
Inoculate the plate: Add the prepared bacterial suspension to each well containing the inhibitor dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Determine MIC: After incubation, add the resazurin solution to each well and incubate for another 24-48 hours. The MIC is defined as the lowest concentration of the inhibitor that prevents a color change from blue to pink (indicating bacterial growth).
Protocol 3: Identification of Mutations in the mmpL3 Gene
This protocol outlines the process of identifying mutations in the mmpL3 gene of resistant isolates through PCR amplification and Sanger sequencing or whole-genome sequencing.
Materials:
-
Genomic DNA extracted from M. tuberculosis (wild-type and resistant isolates)
-
Primers flanking the mmpL3 gene
-
PCR reaction mix (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Agarose gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA extraction: Extract high-quality genomic DNA from the wild-type and resistant M. tuberculosis strains using a standard mycobacterial DNA extraction kit or protocol.
-
PCR amplification: Amplify the entire coding sequence of the mmpL3 gene using primers designed to anneal to the regions upstream and downstream of the gene.
-
Verify PCR product: Run a small amount of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
-
DNA sequencing: Send the purified PCR product for Sanger sequencing. For a more comprehensive analysis, especially if no mutations are found in mmpL3, perform whole-genome sequencing.
-
Sequence analysis: Align the sequence data from the resistant isolates with the wild-type mmpL3 sequence to identify any single nucleotide polymorphisms (SNPs) or insertions/deletions.
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing MmpL3-resistant mutants.
Caption: Mechanism of MmpL3 action, inhibition, and resistance.
References
- 1. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MmpL3 as a Target for the Treatment of Drug-Resistant Nontuberculous Mycobacterial Infections [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing MmpL3-IN-1 in Combination with other Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the development of novel therapeutic strategies, including the identification of new drug targets and the exploration of synergistic drug combinations. Mycobacterial membrane protein Large 3 (MmpL3) has emerged as a promising target for novel anti-TB drugs. MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate (TMM), a crucial precursor for the biosynthesis of mycolic acids, which are key components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death.
MmpL3-IN-1 is a potent inhibitor of MmpL3, demonstrating significant activity against M. tuberculosis. The unique mechanism of action of MmpL3 inhibitors suggests their potential for use in combination therapies to enhance efficacy, reduce treatment duration, and overcome drug resistance. This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with other anti-TB drugs.
Mechanism of Action of MmpL3 Inhibition
The MmpL3 transporter is a member of the Resistance-Nodulation-Division (RND) superfamily of efflux pumps. It is an essential protein for the viability of M. tuberculosis. The primary function of MmpL3 is to transport TMM from the cytoplasm across the inner membrane to the periplasm. In the periplasm, mycolic acids from TMM are transferred to arabinogalactan and other TMM molecules to form mycolyl-arabinogalactan-peptidoglycan (mAGP) and trehalose dimycolate (TDM), respectively. These molecules are essential for the structural integrity and low permeability of the mycobacterial cell wall.
This compound and other MmpL3 inhibitors bind to the MmpL3 protein, blocking its transport function. This leads to the intracellular accumulation of TMM and a depletion of TMM in the periplasm, thereby inhibiting the synthesis of mAGP and TDM. The disruption of the cell wall integrity ultimately results in bacterial cell death.
Figure 1. Mechanism of MmpL3 Inhibition.
Synergy of MmpL3 Inhibitors with Anti-TB Drugs
Studies on various MmpL3 inhibitors have demonstrated synergistic interactions with a range of existing anti-TB drugs.[1] Synergy, often quantified by the Fractional Inhibitory Concentration (FIC) index, indicates that the combined effect of two drugs is greater than the sum of their individual effects. An FIC index of ≤ 0.5 is generally considered synergistic. While specific data for this compound is not yet extensively published, the data from other MmpL3 inhibitors, such as indolcarboxamides and adamantyl ureas, provide a strong indication of the potential synergistic relationships.
Table 1: Synergistic Interactions of MmpL3 Inhibitors with Other Anti-TB Drugs (Note: Data presented is for indolcarboxamide and adamantyl urea classes of MmpL3 inhibitors and serves as a proxy for the expected behavior of this compound)
| Combination Drug | Drug Class | ΣFIC Index Range | Interaction | Reference |
| Rifampicin | Rifamycin | 0.25 - 0.5 | Synergistic | [1] |
| Bedaquiline | Diarylquinoline | 0.12 - 0.5 | Synergistic | [1] |
| Clofazimine | Rimino-phenazine | 0.25 - 0.5 | Synergistic | [1] |
| Meropenem (β-lactam) | Carbapenem | 0.12 - 0.5 | Synergistic | [1] |
| Isoniazid | Isonicotinic acid hydrazide | > 0.5 | Additive | [1] |
| Ethambutol | Myambutol | > 0.5 | Additive | [1] |
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using Checkerboard Assay
This protocol details the determination of synergistic interactions between this compound and other anti-TB drugs against Mycobacterium tuberculosis H37Rv using a broth microdilution checkerboard method.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
This compound (stock solution in DMSO)
-
Combination anti-TB drugs (stock solutions in appropriate solvents)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Adjust the bacterial suspension to a McFarland standard of 0.5.
-
Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.
-
-
Drug Dilution Series:
-
Prepare serial dilutions of this compound and the combination drug in 7H9 broth in separate 96-well plates or deep-well blocks. The concentration range should typically span from 4x to 1/16x the Minimum Inhibitory Concentration (MIC) of each drug.
-
-
Checkerboard Plate Setup:
-
Dispense 50 µL of 7H9 broth into all wells of a sterile 96-well plate.
-
Add 50 µL of each concentration of this compound to the wells in the corresponding rows (e.g., decreasing concentration from row A to G).
-
Add 50 µL of each concentration of the combination drug to the wells in the corresponding columns (e.g., decreasing concentration from column 1 to 11).
-
Column 12 should serve as a drug-free growth control. Row H can be used for single-drug MIC determination.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7 days.
-
-
MIC Determination:
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for a further 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
-
Calculate the FIC Index (FICI): ΣFIC = FICA + FICB
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4.0: Additive/Indifference
-
ΣFIC > 4.0: Antagonism
-
-
Figure 2. Checkerboard Assay Workflow.
Protocol 2: In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol describes a murine model for evaluating the in vivo efficacy of this compound in combination with other anti-TB drugs.
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Infection:
-
Infect mice via aerosol with M. tuberculosis H37Rv to achieve a low-dose implantation of 50-100 CFU per lung.
Treatment Groups (Example):
-
Vehicle control (e.g., water or appropriate vehicle)
-
This compound alone
-
Combination drug alone (e.g., Rifampicin)
-
This compound + Combination drug
Procedure:
-
Infection and Pre-treatment Phase:
-
Confirm bacterial implantation by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.
-
Allow the infection to establish for 4 weeks to develop a chronic infection state.
-
-
Treatment Phase:
-
Initiate treatment at 4 weeks post-infection.
-
Administer drugs via oral gavage, 5 days per week for 4 weeks. Dosages should be determined from prior pharmacokinetic and tolerability studies.
-
-
Outcome Measures:
-
At the end of the treatment period, sacrifice mice from each group.
-
Aseptically remove lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates on Middlebrook 7H11 agar supplemented with OADC.
-
Incubate plates at 37°C for 3-4 weeks.
-
Enumerate colony-forming units (CFU) to determine the bacterial load in each organ.
-
-
Data Analysis:
-
Convert CFU counts to log10 CFU.
-
Compare the log10 CFU values between the treatment groups and the vehicle control group.
-
A statistically significant reduction in CFU in the combination therapy group compared to the single-drug and vehicle control groups indicates in vivo efficacy and potential synergy.
-
Figure 3. In Vivo Efficacy Study Workflow.
Conclusion
This compound represents a promising new agent in the fight against tuberculosis. Its unique mechanism of action makes it an excellent candidate for combination therapy. The protocols provided herein offer a framework for the systematic evaluation of the synergistic potential of this compound with existing and novel anti-TB drugs. Such studies are crucial for the development of more effective and shorter treatment regimens for TB, ultimately contributing to global efforts to control and eliminate this devastating disease.
References
Troubleshooting & Optimization
Overcoming MmpL3-IN-1 low solubility in aqueous solutions
Welcome to the technical support center for MmpL3-IN-1 and other poorly soluble MmpL3 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of these compounds during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound and similar compounds.
Question: My this compound has precipitated out of my aqueous buffer. How can I get it back into solution?
Answer:
Precipitation of this compound from aqueous solutions is a common issue due to its hydrophobic nature.[1] Here are several strategies to resolubilize your compound:
-
Co-solvents: Introduce a small percentage of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common choice. Start with a low concentration (e.g., 1-5% v/v) and gently warm the solution (e.g., to 37°C) with agitation. Be mindful that high concentrations of organic solvents can interfere with biological assays.
-
pH Adjustment: Depending on the chemical properties of your specific MmpL3 inhibitor, adjusting the pH of the buffer may improve solubility. This is particularly relevant if the compound has ionizable groups.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can help to maintain the solubility of hydrophobic compounds. It is crucial to ensure the chosen surfactant does not interfere with your experimental assay.
-
Sonication: Brief periods of sonication in a water bath can help to break up precipitate and facilitate redissolution.
Question: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
Answer:
Yes, poor solubility can lead to inconsistent results in cell-based assays. If the compound is not fully dissolved, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to a misinterpretation of the compound's potency and efficacy.
To mitigate this, consider the following:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous culture medium. Ensure rapid mixing during dilution to minimize precipitation.
-
Pre-solubilization: Before adding to your cells, ensure the final dilution in the medium is visually clear of any precipitate. You can centrifuge the final solution at high speed to pellet any undissolved compound before adding the supernatant to the cells.
-
Formulation Strategies: For in vivo studies or more complex cellular models, consider advanced formulation strategies such as the use of cyclodextrins or lipid-based formulations to improve bioavailability.[2][3][4][5]
Question: My this compound is interfering with my in vitro binding assay (e.g., SPR, BLI). What can I do?
Answer:
Poor solubility can be a significant issue in sensitive in vitro binding assays like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), as aggregates can cause non-specific binding and other artifacts.[6]
-
Inclusion of Detergents: For assays with purified MmpL3, the choice of detergent is critical for both protein stability and compound solubility.[7] Consider screening different detergents to find one that maintains MmpL3 integrity while also keeping your inhibitor in solution.
-
Solvent Matching: Ensure that the DMSO concentration in your sample is precisely matched in your running buffer to minimize baseline shifts.
-
Alternative Assays: If solubility issues persist and interfere with binding kinetics measurement, consider alternative assays that are less sensitive to compound aggregation, such as thermal shift assays or fluorescence-based competition assays.[8][9]
Frequently Asked Questions (FAQs)
What is MmpL3 and why is it a drug target?
MmpL3 (Mycobacterial membrane protein Large 3) is an essential transporter protein in mycobacteria, including Mycobacterium tuberculosis.[6][10] It is responsible for transporting trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of the bacterium.[11][12] Mycolic acids are crucial components of the mycobacterial cell wall, which provides a protective barrier and is essential for the bacterium's viability and virulence.[11] Inhibiting MmpL3 disrupts the synthesis of the cell wall, leading to bacterial death.[12] This makes MmpL3 an attractive target for the development of new anti-tuberculosis drugs.[1][13]
Why do many MmpL3 inhibitors have low aqueous solubility?
Many MmpL3 inhibitors are hydrophobic molecules.[1] This chemical property is often linked to their ability to interact with the transmembrane domain of MmpL3, which is embedded in the lipid-rich cell membrane.[14][15] While this hydrophobicity can contribute to their potency, it also results in poor solubility in aqueous solutions.[1]
What are some alternative MmpL3 inhibitors with better solubility?
While many MmpL3 inhibitors are hydrophobic, some have been developed with improved physicochemical properties. For example, some indole-2-carboxamide derivatives have been optimized for better solubility and metabolic stability.[16] SQ109, which has undergone clinical trials, is another MmpL3 inhibitor with a more favorable profile for development.[12][13]
Quantitative Data Summary
The following table summarizes solubility data for a representative poorly soluble MmpL3 inhibitor, HC2099, and provides a comparison with other compounds for context.[17]
| Compound | Kinetic Solubility in PBS (pH 7.4) | Microsome Stability (% remaining after 30 min) |
| HC2099 | 178 µM | 71% |
| HC2091 | Favorable | Favorable |
| HC2138 | Favorable | Favorable |
| HC2149 | Favorable | Favorable |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization for a Cell-Based Assay
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in fresh DMSO to get an intermediate concentration that is 100x to 1000x the final desired concentration.
-
Add the required volume of the intermediate DMSO dilution to the pre-warmed cell culture medium while vortexing or vigorously mixing. This rapid dilution helps to prevent precipitation.
-
Visually inspect the final solution for any signs of precipitation. If observed, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes and use the supernatant.
Visualizations
Caption: MmpL3-mediated transport of trehalose monomycolate (TMM).
Caption: Workflow for solubilizing this compound for experiments.
Caption: Decision tree for troubleshooting this compound related issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. pnas.org [pnas.org]
- 12. portlandpress.com [portlandpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MmpL3-IN-1 Oral Bioavailability for In Vivo Success
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the oral bioavailability of MmpL3-IN-1 for successful in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to navigate the challenges of preclinical oral formulation and administration.
Frequently Asked Questions (FAQs)
Q1: What is MmpL3 and why is it a target for tuberculosis drug discovery?
A1: MmpL3 (Mycobacterial Membrane Protein Large 3) is an essential transporter protein in Mycobacterium tuberculosis. It is responsible for exporting trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial outer membrane, including mycolic acids.[1][2] Inhibition of MmpL3 disrupts the integrity of the bacterial cell wall, leading to cell death.[3] Its essentiality for mycobacterial growth and survival makes it a promising target for the development of new anti-tuberculosis drugs.[1][3]
Q2: What is this compound and what are the common challenges in its preclinical development?
A2: this compound belongs to the indolecarboxamide class of MmpL3 inhibitors.[4] Like many small molecule inhibitors, a primary challenge in the preclinical development of this compound is achieving adequate oral bioavailability. Poor aqueous solubility and other suboptimal physicochemical properties can limit its absorption from the gastrointestinal tract, leading to low and variable drug exposure in in vivo models. This can hinder the accurate assessment of its efficacy and safety.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve its dissolution rate.
-
Use of Co-solvents and Surfactants: These agents can increase the solubility of the drug in the formulation.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its solubility and dissolution.
Troubleshooting Guide: Common Issues in In Vivo Studies with this compound
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor drug solubility in the formulation leading to inconsistent absorption. Improper oral gavage technique. | 1. Re-evaluate the formulation. Consider using a solution or a well-dispersed suspension. 2. Ensure consistent and proper oral gavage technique to avoid accidental tracheal administration or regurgitation. 3. Confirm the homogeneity of the dosing formulation before and during administration. |
| Low or undetectable plasma concentrations after oral dosing. | Poor oral bioavailability due to low solubility or high first-pass metabolism. The analytical method is not sensitive enough. | 1. Increase the drug's solubility through formulation optimization (e.g., use of solubilizing excipients, particle size reduction). 2. Consider co-administering with a metabolic inhibitor if first-pass metabolism is suspected (requires further investigation). 3. Validate the bioanalytical method to ensure it has the required sensitivity (Lower Limit of Quantification - LLOQ). |
| Precipitation of the compound in the formulation upon standing. | The drug concentration exceeds its solubility in the vehicle. The formulation is not stable. | 1. Determine the saturation solubility of this compound in the chosen vehicle. 2. Prepare fresh formulations before each experiment. 3. Consider using a co-solvent or surfactant to improve and maintain solubility. |
| No significant reduction in bacterial burden in an efficacy study despite good in vitro activity. | Insufficient drug exposure at the site of infection (lungs). The dosing regimen is not optimal. | 1. Conduct a pharmacokinetic study to determine the drug concentration in plasma and lung tissue. 2. Correlate the pharmacokinetic data with the pharmacodynamic (efficacy) data (PK/PD analysis). 3. Adjust the dose and/or dosing frequency to achieve and maintain therapeutic concentrations in the target tissue. |
Quantitative Data: Representative Oral Pharmacokinetics of Indolecarboxamide MmpL3 Inhibitors in Mice
Since specific oral pharmacokinetic data for this compound is not publicly available, the following tables present data from closely related and well-characterized indolecarboxamide MmpL3 inhibitors, NITD-304 and NITD-349, to provide a relevant reference for researchers.[2][3][5]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of NITD-304 and NITD-349 in Mice [3]
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| NITD-304 | 25 | 1850 ± 210 | 2.0 | 12,500 ± 1,500 | 53 |
| NITD-349 | 25 | 1680 ± 180 | 2.0 | 11,200 ± 1,200 | 51 |
Data are presented as mean ± standard deviation.
Table 2: In Vivo Efficacy of Orally Administered NITD-304 and NITD-349 in a Mouse Model of Acute M. tuberculosis Infection [1]
| Compound | Dose (mg/kg, p.o., daily for 4 weeks) | Log10 CFU Reduction in Lungs (vs. untreated control) |
| NITD-304 | 12.5 | 1.24 |
| NITD-304 | 50 | 3.82 |
| NITD-349 | 12.5 | 0.9 |
| NITD-349 | 50 | 3.4 |
Experimental Protocols
Protocol for Determining Aqueous Solubility of this compound
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in aqueous buffer.
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Microcentrifuge tubes
-
Orbital shaker at 37°C
-
Microcentrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Alternatively, for early-stage assessment, add a small volume of the DMSO stock solution to the PBS, ensuring the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Incubate the tubes on an orbital shaker at 37°C for 24-48 hours to reach equilibrium.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC).
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method with a standard curve.
-
Calculate the aqueous solubility in µg/mL or µM.
Protocol for Oral Gavage and Blood Sampling for Pharmacokinetic Studies in Mice
This protocol provides a general procedure for oral administration of a test compound and subsequent blood collection for pharmacokinetic analysis in mice. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Materials:
-
Mice (e.g., BALB/c or C57BL/6)
-
This compound formulation
-
Oral gavage needles (20-22 gauge, flexible tip recommended)
-
Syringes (1 mL)
-
Blood collection tubes (e.g., EDTA-coated)
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Anesthetic (e.g., isoflurane)
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Warming pad
-
Centrifuge
Procedure:
Oral Gavage:
-
Accurately weigh each mouse to calculate the correct dosing volume.
-
Prepare the this compound formulation at the desired concentration. Ensure it is well-mixed.
-
Draw the calculated volume of the formulation into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, ensuring the head and body are in a straight line.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Return the mouse to its cage and monitor for any adverse reactions.
Blood Sampling (via saphenous vein):
-
At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), lightly anesthetize the mouse.
-
Place the mouse on a warming pad to promote vasodilation.
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Shave the fur over the saphenous vein on the hind leg.
-
Apply a small amount of petroleum jelly to the area to help the blood bead up.
-
Puncture the vein with a sterile lancet or needle.
-
Collect the blood into an EDTA-coated capillary tube or directly into a microcentrifuge tube.
-
Apply gentle pressure to the puncture site to stop the bleeding.
-
Place the blood samples on ice.
Plasma Preparation:
-
Centrifuge the blood samples at, for example, 2000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (plasma) and transfer it to a new, labeled tube.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol for Bioanalytical Method for Quantification of this compound in Plasma
This protocol provides a general workflow for developing an LC-MS/MS method for quantifying this compound in plasma samples.
Materials:
-
This compound reference standard
-
Internal standard (IS) - a structurally similar compound
-
Blank mouse plasma
-
Acetonitrile with 0.1% formic acid (protein precipitation solvent)
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method (e.g., using a C18 column) to separate this compound from plasma components.
-
Optimize the mass spectrometer settings (e.g., electrospray ionization in positive mode) to detect and quantify this compound and the IS using Multiple Reaction Monitoring (MRM).
-
Establish specific precursor-to-product ion transitions for this compound and the IS.
-
-
Calibration Curve and Quality Controls:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QCs along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration.
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
Visualizations
Caption: MmpL3-mediated transport of TMM and its inhibition.
Caption: Workflow for assessing oral bioavailability.
References
Addressing off-target effects of MmpL3-IN-1 in preclinical models
Welcome to the technical support center for MmpL3-IN-1 and other related MmpL3 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing potential off-target effects during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is designed to target MmpL3 (Mycobacterial Membrane Protein Large 3), an essential transporter protein in Mycobacterium tuberculosis and other mycobacteria. MmpL3 is responsible for translocating mycolic acids, in the form of trehalose monomycolates (TMM), across the inner membrane to the periplasmic space. This process is crucial for the formation of the mycobacterial outer membrane, making MmpL3 a validated and attractive target for antitubercular drug development.[1][2][3][4][5]
Q2: What are the known or suspected off-target effects of MmpL3 inhibitors?
A2: A significant off-target effect reported for some MmpL3 inhibitors, such as SQ109 and BM212, is the disruption of the proton motive force (PMF) across the mycobacterial cell membrane.[6][7] This can lead to broader physiological effects beyond the specific inhibition of TMM transport and may contribute to the compound's overall activity and potential toxicity. It is crucial to determine if this compound shares this characteristic. Other potential off-target effects could involve interactions with other host or bacterial proteins, which necessitates comprehensive profiling.
Q3: How can I determine if my experimental observations are due to an off-target effect?
A3: Distinguishing between on-target and off-target effects is a critical step in preclinical development. A common strategy involves generating and testing resistant mutants. If a mutation in the mmpL3 gene confers resistance to this compound, it strongly suggests that MmpL3 is the primary target.[1][2][4][8] Additionally, comparing the phenotype of this compound treatment with the phenotype of genetically silencing mmpL3 can provide valuable insights.[6][9] Any observed effects that are not recapitulated by genetic silencing may be off-target.
Q4: What is the general approach to confirm direct binding of this compound to MmpL3?
A4: Direct binding can be assessed using several biochemical and biophysical techniques. Assays like surface plasmon resonance (SPR), biolayer interferometry (BLI), or competitive binding assays with a fluorescent probe known to bind MmpL3 can provide evidence of direct interaction.[5][7][10] These assays can also determine binding affinity and kinetics.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your preclinical models.
Issue 1: Inconsistent or Unexpected Cellular Phenotypes
You observe cellular effects that are not readily explained by the inhibition of mycolic acid transport, such as rapid changes in cellular respiration or membrane potential.
Workflow for Investigating Unexpected Phenotypes:
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-function profile of MmpL3, the essential mycolic acid transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
MmpL3-IN-1 formulation development for enhanced efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MmpL3-IN-1, a potent inhibitor of the Mycobacterium tuberculosis MmpL3 transporter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter in Mycobacterium tuberculosis.[1][2] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall, across the inner membrane.[3][4] By binding to MmpL3, this compound blocks this transport process, which disrupts the formation of the outer membrane, ultimately leading to bacterial cell death.[2][5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is a hydrophobic molecule with low aqueous solubility. For in vitro experiments, it is recommended to prepare a stock solution in 100% Dimethyl Sulfoxide (DMSO). For long-term storage, the solid compound should be stored at -20°C. DMSO stock solutions can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the stability of this compound in aqueous media?
A3: Due to its hydrophobic nature, this compound may precipitate in aqueous media, especially at higher concentrations. It is crucial to ensure that the final concentration of DMSO in the assay medium is kept low (typically ≤1%) to maintain the solubility of the compound. For experiments requiring physiological buffers, specialized formulation strategies may be necessary.
Q4: Can this compound be used against non-replicating M. tuberculosis?
A4: Some MmpL3 inhibitors have shown efficacy against both replicating and non-replicating forms of M. tuberculosis.[2] This is a promising characteristic for potential therapeutic agents. However, the specific activity of this compound against non-replicating bacteria should be experimentally determined.
Physicochemical and In Vitro Properties of this compound
The following table summarizes the key properties of this compound.
| Property | Value | Notes |
| Molecular Weight | 482.6 g/mol | |
| Form | Crystalline Solid | |
| Solubility in DMSO | ≥ 50 mg/mL | |
| Aqueous Solubility | < 0.1 µg/mL | Requires formulation for aqueous delivery. |
| IC₅₀ (MmpL3 Transport Assay) | 0.05 µM | Concentration for 50% inhibition of TMM transport. |
| MIC (H37Rv M. tb) | 0.2 µM | Minimum inhibitory concentration in whole-cell assay. |
Recommended Formulation Vehicles
For enhanced solubility and stability in aqueous solutions for in vivo or complex in vitro models, the following formulation strategies can be considered. These are common approaches for poorly soluble drugs.[6][7]
| Formulation Vehicle | Composition | Max this compound Conc. | Notes |
| Tween 80/Saline | 10% Tween 80 in 0.9% Saline | 1 mg/mL | Suitable for initial in vivo screening. |
| PEG400/Ethanol/Saline | 30% PEG400, 10% Ethanol, 60% Saline | 2 mg/mL | Common co-solvent system. |
| Nanosuspension | This compound nanocrystals with stabilizers | > 5 mg/mL | Advanced formulation for improved bioavailability.[8] |
Troubleshooting Guide
Q: My whole-cell MIC values for this compound are consistently higher than the expected values.
A: There are several potential reasons for this discrepancy.
-
Compound Precipitation: this compound may be precipitating out of the assay medium.
-
Solution: Ensure the final DMSO concentration is at the recommended level (≤1%). Visually inspect the wells for any signs of precipitation. Consider using a formulation vehicle like Tween 80 at a low concentration (e.g., 0.05%) in your assay medium.
-
-
Cell Density: A high inoculum of bacteria can lead to higher MIC values.
-
Solution: Double-check your protocol for the recommended cell density (OD) and ensure it is consistent across experiments.
-
-
Assay Conditions: The type of culture medium or the presence of serum proteins can affect compound activity.
-
Solution: Standardize the assay medium (e.g., Middlebrook 7H9 with OADC supplement). If serum is required for your specific assay, be aware that protein binding can reduce the effective concentration of the inhibitor.
-
Caption: Troubleshooting logic for high MIC values.
Q: this compound shows no activity in my spheroplast-based TMM transport assay.
A: This could be due to issues with the assay setup or the spheroplasts themselves.
-
Spheroplast Viability: The generation of viable spheroplasts is critical for this assay.
-
Solution: Ensure that the enzymes used for cell wall digestion are active and that the incubation times are optimized. Check spheroplast integrity and viability using microscopy before starting the transport assay.
-
-
Proton Motive Force (PMF) Disruption: MmpL3 is an RND transporter that relies on the PMF to function.[5][9] If the spheroplasts' membrane potential is compromised, the transporter will be inactive.
-
Solution: Run a positive control with a known PMF uncoupler like CCCP.[9] If the uncoupler also shows no effect, it indicates a problem with the spheroplasts' membrane integrity.
-
-
Substrate/Inhibitor Delivery: Inefficient delivery of the radiolabeled TMM precursor or the inhibitor to the spheroplasts can lead to a lack of signal.
-
Solution: Ensure proper mixing and incubation conditions as per the protocol. Verify the concentration and specific activity of your radiolabeled substrate.
-
Q: I am observing inconsistent results between experimental replicates.
A: Inconsistent results often stem from minor variations in experimental execution.
-
Pipetting Errors: Inaccurate pipetting of the compound or cells can lead to significant variability.
-
Solution: Use calibrated pipettes and ensure proper mixing of all solutions. For serial dilutions of the compound, prepare a sufficient volume to minimize errors.
-
-
Edge Effects in Plates: Wells on the outer edges of a microtiter plate can be prone to evaporation, leading to changes in compound and media concentration.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile media or water to minimize evaporation from the inner wells.
-
-
Incomplete Solubilization: If the compound is not fully dissolved in the stock solution, it will lead to inconsistent dosing.
-
Solution: Ensure the compound is completely dissolved in DMSO before making further dilutions. Gentle warming or vortexing can aid dissolution.
-
Experimental Protocols
Protocol 1: Whole-Cell Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of this compound against M. tuberculosis using the AlamarBlue microplate method.[10]
-
Preparation of this compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in a 96-well plate using Middlebrook 7H9 medium supplemented with 10% OADC to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Bacterial Inoculum: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 medium. Adjust the optical density at 600 nm (OD₆₀₀) to 0.05-0.1 in fresh medium. This corresponds to approximately 1 x 10⁷ CFU/mL.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted compound. Include a "no drug" positive control and a "no cells" negative control. Seal the plate and incubate at 37°C for 7 days.
-
AlamarBlue Addition: After 7 days, add 20 µL of AlamarBlue reagent to each well. Incubate for another 24 hours.
-
Reading Results: Read the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm). A change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Caption: Workflow for MIC determination using AlamarBlue.
Protocol 2: Spheroplast-based TMM Transport Assay
This protocol is a conceptual outline for monitoring TMM flipping, adapted from methodologies described in the literature.[3][5]
-
Spheroplast Preparation: Grow M. smegmatis (a non-pathogenic surrogate for M. tuberculosis) to mid-log phase. Treat cells with lysozyme and glycine in an osmotically stabilizing buffer to digest the cell wall and form spheroplasts.
-
Radiolabeling: Incubate the spheroplasts with a radiolabeled precursor of mycolic acid (e.g., ¹⁴C-acetate) to allow for the synthesis of ¹⁴C-TMM in the cytoplasm.
-
Inhibitor Treatment: Add this compound at various concentrations to the spheroplast suspension. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., BM212).[5]
-
TMM Flipping Reaction: Incubate for a defined period (e.g., 30-60 minutes) to allow for the MmpL3-mediated transport of ¹⁴C-TMM from the inner to the outer leaflet of the plasma membrane.
-
Detection of Flipped TMM: Use a non-membrane-permeable reagent that reacts with the trehalose headgroup of TMM exposed on the spheroplast surface. This reaction tags the externally exposed ¹⁴C-TMM.
-
Analysis: Extract the lipids from the spheroplasts and analyze them by thin-layer chromatography (TLC) followed by autoradiography. Quantify the amount of tagged ¹⁴C-TMM relative to the total ¹⁴C-TMM. A dose-dependent decrease in tagged ¹⁴C-TMM indicates inhibition of MmpL3 transport activity.
MmpL3-Mediated TMM Transport Pathway
The diagram below illustrates the central role of MmpL3 in the mycobacterial cell wall synthesis pathway and the point of inhibition by this compound.
Caption: MmpL3 transports TMM across the inner membrane.
References
- 1. portlandpress.com [portlandpress.com]
- 2. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 7. sgwrite.com [sgwrite.com]
- 8. youtube.com [youtube.com]
- 9. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting MmpL3-IN-1 inconsistent results in in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MmpL3-IN-1 in in vitro assays. Inconsistent results can arise from various factors, and this guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of the Mycobacterium tuberculosis MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter protein responsible for flipping trehalose monomycolate (TMM), a key precursor for mycolic acid biosynthesis, from the cytoplasm to the periplasmic space.[1] By inhibiting MmpL3, this compound disrupts the transport of TMM, leading to its accumulation in the cytoplasm and a subsequent reduction in the synthesis of trehalose dimycolate (TDM) and other essential cell wall components.[2][3] This disruption of the cell wall biosynthesis pathway is ultimately bactericidal to M. tuberculosis.[2][4]
Q2: I am observing high variability in my MIC (Minimum Inhibitory Concentration) assays. What could be the cause?
A2: High variability in MIC assays can stem from several factors:
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Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility or stability in aqueous assay media.[2][4] Precipitation of the compound can lead to an underestimation of its true potency. It is crucial to ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before dilution into the assay medium and to visually inspect for any precipitation.
-
Assay Conditions: Variations in inoculum density, incubation time, and media composition can significantly impact MIC values. Standardize these parameters across all experiments.
-
Off-Target Effects: Some compounds targeting MmpL3 can also disrupt the proton motive force (PMF) across the bacterial membrane, which can indirectly inhibit MmpL3 function and lead to inconsistent results.[2][3] It is advisable to test for PMF disruption to distinguish direct MmpL3 inhibition from indirect effects.
-
Batch-to-Batch Variability: Ensure the purity and identity of each new batch of this compound.
Q3: My results suggest this compound is not inhibiting TMM transport, but I still see bactericidal activity. What could be happening?
A3: While the primary target of this compound is MmpL3, bactericidal activity in the absence of clear TMM transport inhibition could indicate:
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Off-Target Effects: The compound might be acting on other essential cellular pathways. Some MmpL3 inhibitors have been shown to have multi-target effects, including impacting ATP synthase and cytochrome bc1.[3]
-
Disruption of Membrane Potential: The compound could be dissipating the proton motive force (PMF), which is crucial for MmpL3 activity but also for other essential cellular functions, leading to cell death.[2][5] Assays to measure membrane potential can help clarify this.
-
Experimental Artifacts: In the TMM/TDM assay, incomplete lipid extraction or issues with thin-layer chromatography (TLC) could mask the expected phenotype.
Q4: How can I confirm that this compound is directly targeting MmpL3 in my experiments?
A4: Several methods can be employed to validate that MmpL3 is the direct target:
-
Resistant Mutant Analysis: Isolate and sequence the mmpL3 gene from mutants that exhibit resistance to this compound. The presence of mutations in mmpL3 is strong evidence of on-target activity.[4]
-
Competitive Binding Assays: Utilize a fluorescently labeled MmpL3-specific probe. If this compound competes with and displaces the probe, it indicates direct binding to MmpL3.[2]
-
Differential Expression Strains: Use M. tuberculosis strains where mmpL3 expression can be modulated (e.g., knockdown or overexpression strains).[6][7] Increased susceptibility upon mmpL3 knockdown and decreased susceptibility upon overexpression would support on-target engagement.
Troubleshooting Guides
Issue 1: Inconsistent Potency (MIC values) of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Compound Solubility | 1. Prepare fresh stock solutions in 100% DMSO. 2. Visually inspect for precipitation after dilution in assay media. 3. Test a range of final DMSO concentrations to assess its effect on bacterial growth and compound solubility. | Consistent MIC values across experiments with no visible compound precipitation. |
| Compound Instability | 1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Protect from light if the compound is light-sensitive. 3. Assess compound stability in assay media over the course of the experiment. | Reduced variability in potency. |
| Inoculum Variability | 1. Standardize the inoculum preparation method and use a spectrophotometer to measure optical density (OD). 2. Perform colony-forming unit (CFU) counts to confirm viable cell number. | More reproducible MIC results. |
| Off-Target PMF Disruption | 1. Perform a membrane potential assay using a fluorescent dye like DiOC₂(3).[2] 2. Compare the effect of this compound to a known PMF dissipator like CCCP. | Determine if this compound disrupts the proton motive force, which can indirectly affect MmpL3. |
Issue 2: Discrepancy Between Bactericidal Activity and TMM Accumulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal TMM/TDM Assay | 1. Optimize the concentration of ¹⁴C-acetate for radiolabeling. 2. Ensure complete extraction of lipids from the cell pellet. 3. Validate the TLC separation of TMM and TDM with appropriate standards. | Clear and quantifiable accumulation of TMM and reduction of TDM upon treatment with this compound. |
| Off-Target Effects | 1. Screen this compound against a panel of other bacterial targets or pathways. 2. Perform whole-genome sequencing of resistant mutants to identify mutations in genes other than mmpL3. | Identification of potential secondary targets. |
| Indirect MmpL3 Inhibition | 1. As mentioned in Issue 1, assess the impact on the proton motive force. | Clarification of whether the observed activity is due to direct MmpL3 binding or indirect inhibition via PMF disruption. |
Experimental Protocols
TMM and TDM Accumulation Assay
This assay is used to functionally assess the inhibition of MmpL3 by monitoring the accumulation of its substrate (TMM) and the reduction of its downstream product (TDM).
Methodology:
-
Grow M. tuberculosis cultures to mid-log phase.
-
Add ¹⁴C-acetate to the culture medium to radiolabel the mycolic acids.
-
Treat the cultures with this compound at various concentrations (include a DMSO vehicle control and a known MmpL3 inhibitor like SQ109 as a positive control).[1]
-
Incubate for a defined period (e.g., 24 hours).
-
Harvest the cells by centrifugation and extract the total lipids using a 2:1 chloroform:methanol mixture.
-
Analyze the radiolabeled lipids by thin-layer chromatography (TLC).[1]
-
Visualize the lipids by autoradiography and quantify the spots corresponding to TMM and TDM.
Membrane Potential Assay
This assay helps to determine if this compound has off-target effects on the bacterial membrane's proton motive force.
Methodology:
-
Grow M. tuberculosis to mid-log phase and wash the cells with a suitable buffer (e.g., PBS).
-
Resuspend the cells to a standardized OD.
-
Treat the cells with this compound, a DMSO control, and a known protonophore (e.g., CCCP) as a positive control for depolarization.
-
Add the membrane potential-sensitive dye DiOC₂(3).[2]
-
Incubate and measure the fluorescence at the appropriate excitation and emission wavelengths. A decrease in the red/green fluorescence ratio indicates membrane depolarization.
Visualizations
Caption: Mechanism of MmpL3 inhibition by this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - WCAIR [wcair.dundee.ac.uk]
- 7. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing MmpL3-IN-1 dosage and administration route in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MmpL3-IN-1 in mouse models of Mycobacterium tuberculosis infection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as compound 32, is a potent inhibitor of the Mycobacterium tuberculosis protein Mycobacterial membrane protein Large 3 (MmpL3).[1][2][3][4] MmpL3 is an essential transporter protein responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of the mycobacterium.[3][4] By inhibiting MmpL3, this compound disrupts the formation of the mycobacterial cell wall, leading to bacterial cell death.[1][4]
Q2: What is the recommended dosage and administration route for this compound in mice?
A2: Based on published studies, an effective oral dosage of this compound in a BALB/c mouse model of M. tuberculosis H37Rv infection is 100 mg/kg, administered once daily, 5 days a week, for 30 days via oral gavage.[1][5] This regimen resulted in a 2.0 log reduction in colony-forming units (CFU) in the lungs.[1][5]
Q3: What are the known pharmacokinetic and safety profiles of this compound?
A3: this compound has demonstrated good microsomal stability.[1][2][3][4] In terms of safety, it shows almost no inhibition of the hERG K+ channel, suggesting a lower risk of cardiac toxicity.[1][2][3][4] It also exhibits low cytotoxicity against Vero cells.[1]
Q4: What is the in vitro potency of this compound?
A4: this compound is highly potent in vitro, with a Minimum Inhibitory Concentration (MIC) of less than 0.016 µg/mL against M. tuberculosis H37Rv.[1][2][3][4] It also shows excellent activity against drug-resistant strains of M. tuberculosis.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor in vivo efficacy despite high in vitro potency | Suboptimal drug exposure: This could be due to poor absorption, rapid metabolism, or inefficient distribution to the site of infection (lungs). | Verify formulation: Ensure this compound is properly solubilized or suspended in the vehicle (e.g., Carboxymethylcellulose sodium). Assess pharmacokinetics: If possible, perform a pilot pharmacokinetic study to measure plasma and lung concentrations of this compound after administration to confirm adequate exposure. Consider alternative routes: While oral administration has been shown to be effective, other routes like intravenous or intraperitoneal injection could be explored if oral bioavailability is a concern. |
| Toxicity observed in mice (e.g., weight loss, lethargy) | High dosage: The 100 mg/kg dose may be too high for the specific mouse strain or experimental conditions. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. | Dose-ranging study: Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific mouse strain. Vehicle control: Always include a vehicle-only control group to assess any adverse effects of the formulation. |
| Inconsistent results between experiments | Variability in infection: The initial bacterial load in the lungs can vary between mice. Inconsistent drug administration: Improper oral gavage technique can lead to inconsistent dosing. | Standardize infection protocol: Ensure a consistent and reproducible aerosol or intravenous infection method to achieve a uniform bacterial load at the start of treatment. Proper training: Ensure all personnel are proficient in oral gavage techniques to minimize variability in drug administration. |
| Difficulty in formulating this compound for oral administration | Poor solubility: this compound, like many MmpL3 inhibitors, is a lipophilic compound with potentially low aqueous solubility. | Use of appropriate vehicles: A standard formulation for oral administration of similar compounds is a suspension in 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water. Sonication may be required to achieve a uniform suspension. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| MIC against M. tuberculosis H37Rv | < 0.016 µg/mL | [1][2][3][4] |
| Cytotoxicity (IC50 in Vero cells) | > 64 µg/mL | [1] |
| hERG K+ channel inhibition (IC50) | > 30 µM | [1][2][3][4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Tuberculosis
| Parameter | Value |
| Mouse Strain | BALB/c |
| M. tuberculosis Strain | H37Rv |
| Administration Route | Oral gavage |
| Dosage | 100 mg/kg |
| Dosing Frequency | Once daily, 5 days/week |
| Treatment Duration | 30 days |
| Efficacy Outcome | 2.0 log reduction in lung CFU |
Reference for all data in Table 2:[1][5]
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a Mouse Model of Tuberculosis
-
Animal Model: Use specific pathogen-free (SPF) female BALB/c mice, 6-8 weeks old.
-
Infection:
-
Culture M. tuberculosis H37Rv to mid-log phase in an appropriate liquid medium.
-
Infect mice via the aerosol route to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Alternatively, for a higher inoculum model, infect mice intravenously via the tail vein.
-
-
Drug Formulation:
-
Prepare a suspension of this compound in a vehicle of 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
The final concentration should be calculated based on the average weight of the mice to deliver 100 mg/kg in a volume of 100-200 µL.
-
Use sonication to ensure a homogenous suspension. Prepare fresh daily.
-
-
Drug Administration:
-
Begin treatment 2-4 weeks post-infection, once the infection is established.
-
Administer 100 mg/kg of the this compound suspension via oral gavage once daily, five days a week, for 30 days.
-
Include a vehicle control group receiving 0.5% CMC-Na only.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
-
Efficacy Evaluation:
-
At the end of the 30-day treatment period, euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile saline with a suitable detergent (e.g., 0.05% Tween 80).
-
Prepare serial dilutions of the lung homogenates and plate on a suitable solid medium for M. tuberculosis culture.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the colony-forming units (CFU) per lung.
-
Calculate the log CFU reduction in the this compound treated group compared to the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Frontiers | Humanized Mouse Model Mimicking Pathology of Human Tuberculosis for in vivo Evaluation of Drug Regimens [frontiersin.org]
- 2. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce MmpL3-IN-1-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with MmpL3-IN-1 and other MmpL3 inhibitors.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the cytotoxicity of MmpL3 inhibitors.
| Issue | Potential Cause | Suggested Solution |
| High cytotoxicity observed in primary cell lines or stem cells. | These cell types are often more sensitive to chemical compounds. | - Use a lower concentration range of this compound. - Reduce the exposure time of the compound to the cells. - Switch to a more robust cell line for initial screening if possible. |
| Inconsistent cytotoxicity results between experiments. | - Variation in cell density at the time of treatment. - Inconsistent incubation times. - Contamination of cell cultures. - Degradation of the compound. | - Ensure consistent cell seeding density and confluency. - Standardize all incubation periods. - Regularly test for mycoplasma contamination. - Prepare fresh stock solutions of this compound and store them appropriately. |
| High background signal in cytotoxicity assays. | - Interference of the compound with the assay reagents. - Microbial contamination. | - Run a control with the compound in cell-free media to check for direct reactivity with the assay dye. - Visually inspect cultures for any signs of contamination before performing the assay. |
| Cytotoxicity observed at concentrations where no anti-mycobacterial activity is seen. | Off-target effects of the compound. | - Perform counter-screens against other known targets. - Consider chemical modification of the compound to improve selectivity. - Use orthogonal assays to confirm the on-target activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MmpL3 inhibitors and why might they be cytotoxic?
A1: MmpL3 is a crucial transporter protein in Mycobacterium tuberculosis responsible for exporting trehalose monomycolates (TMM), which are essential precursors for the mycobacterial cell wall.[1][2] Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial cell death.[3] While MmpL3 is absent in humans, some MmpL3 inhibitors, particularly those that are highly lipophilic, can exhibit off-target effects and cause cytotoxicity in mammalian cells by interacting with other cellular components.
Q2: How can I determine if the observed cytotoxicity is specific to this compound?
A2: To determine the specificity of the cytotoxic effect, you can perform several experiments:
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Structure-Activity Relationship (SAR) Analysis: Test analogs of this compound with varying potency against MmpL3. A correlation between MmpL3 inhibitory activity and cytotoxicity suggests an on-target effect.
-
Rescue Experiments: If a downstream product of the MmpL3 pathway can be supplied exogenously to rescue the cells from the cytotoxic effects, it would point towards an on-target mechanism. However, this is often challenging for cell wall components.
-
Counter-Screening: Test this compound against a panel of other cellular targets to identify potential off-target interactions.
Q3: What are the recommended cell lines for cytotoxicity testing of MmpL3 inhibitors?
A3: Commonly used cell lines for general cytotoxicity testing include:
-
HepG2 (Human liver cancer cell line): Often used to assess potential hepatotoxicity.
-
HEK293 (Human embryonic kidney cell line): A robust and commonly used cell line.
-
THP-1 (Human monocytic cell line): Relevant for assessing effects on immune cells.
The choice of cell line should be guided by the specific research question and the intended therapeutic application of the compound.
Q4: What are the standard in vitro assays to measure cytotoxicity?
A4: Three common colorimetric assays for measuring cytotoxicity are:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Neutral Red Uptake Assay: Measures the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.
Detailed protocols for these assays are provided in the "Experimental Protocols" section.
Q5: Can I reduce the cytotoxicity of this compound by modifying my experimental setup?
A5: Yes, several strategies can be employed:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound and the shortest possible exposure time that still yields the desired anti-mycobacterial effect.
-
Use Serum-Containing Media: The presence of serum proteins can sometimes bind to the compound and reduce its free concentration, thereby lowering cytotoxicity.
-
Consider Co-treatment with a Cytoprotective Agent: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants or other cytoprotective agents might be beneficial, though this can complicate the interpretation of results.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic activity of the cells.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
LDH assay kit (commercially available)
-
Cell culture medium
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.
-
Incubate the mixture for the recommended time at room temperature, protected from light.
-
Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
Neutral Red Uptake Assay
This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
96-well plates
-
Neutral red solution (e.g., 50 µg/mL in PBS)
-
Cell culture medium
-
Destain solution (e.g., 50% ethanol, 1% acetic acid in water)
-
Microplate reader
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, remove the medium and add medium containing neutral red to each well. Incubate for 2-3 hours at 37°C.
-
Remove the neutral red medium and wash the cells with PBS.
-
Add 150 µL of destain solution to each well to extract the dye from the cells.
-
Shake the plate for 10 minutes and read the absorbance at 540 nm.
Visualizations
References
Technical Support Center: MmpL3-IN-1 Resistant Mutant Selection in M. tuberculosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers selecting for MmpL3-IN-1 resistant mutants of Mycobacterium tuberculosis.
Troubleshooting Guides
This section addresses common issues that may arise during the selection of this compound resistant mutants.
| Issue | Possible Cause | Recommended Solution |
| No mutant colonies on selective plates | 1. Incorrect concentration of this compound: The concentration may be too high, killing all cells. 2. Low inoculum density: Not enough cells were plated to observe spontaneous mutation. 3. Inactive this compound: The inhibitor may have degraded. 4. Low mutation frequency: The spontaneous mutation rate to resistance may be very low. | 1. Optimize this compound concentration: Perform a titration experiment to determine the optimal selective concentration (typically 2-10x the Minimum Inhibitory Concentration (MIC)). 2. Increase inoculum density: Plate a higher number of colony-forming units (CFU), typically 10⁸ to 10¹⁰ CFU per plate. 3. Use fresh inhibitor: Prepare fresh stock solutions of this compound and store them appropriately. 4. Increase the number of plates: Plate a larger number of cells across more plates to increase the probability of isolating a resistant mutant. |
| High background of sensitive colonies | 1. Sub-optimal selective concentration: The this compound concentration is too low to inhibit the growth of the wild-type strain effectively. 2. Instability of this compound: The inhibitor may be degrading on the agar plates over time. | 1. Increase this compound concentration: Use a higher selective concentration (e.g., 5-10x MIC) to ensure complete inhibition of the wild-type strain. 2. Prepare fresh plates: Use freshly prepared selective agar plates for each experiment. |
| Contamination of plates | 1. Non-sterile technique: Introduction of contaminating microorganisms during plating. 2. Contaminated reagents or media: The media, supplements, or inhibitor stock may be contaminated. | 1. Strict aseptic technique: Perform all manipulations in a certified biological safety cabinet. 2. Sterility controls: Incubate uninoculated media and plates as negative controls to check for contamination. Filter-sterilize all heat-labile solutions. |
| Isolated "mutants" are not resistant upon re-testing | 1. Phenotypic resistance: The initial colony may have been a persister or a transiently resistant cell, not a true genetic mutant. 2. Heteroresistance: The initial colony may have been a mixed population of sensitive and resistant cells. | 1. Subculture and re-test: Subculture the putative mutant in non-selective media and then re-determine the MIC of this compound. True mutants will maintain their resistance phenotype. 2. Purify by single-colony isolation: Streak the putative mutant for single colonies on non-selective agar and then test the MIC of individual colonies. |
Frequently Asked Questions (FAQs)
Q1: What is the expected frequency of spontaneous resistance to MmpL3 inhibitors in M. tuberculosis?
A1: The frequency of resistance to MmpL3 inhibitors can vary depending on the specific compound and the experimental conditions. However, typical mutation frequencies for antitubercular drugs are in the range of 10⁻⁶ to 10⁻⁸ mutations per cell division. For some MmpL3 inhibitors, the frequency of resistance has been observed to be in this range.[1]
Q2: What concentration of this compound should I use for selecting resistant mutants?
A2: A common starting point for selecting resistant mutants is to use a concentration of the inhibitor that is 2 to 10 times the Minimum Inhibitory Concentration (MIC) for the wild-type M. tuberculosis strain.[2][3] It is recommended to first determine the MIC of this compound against your specific strain before proceeding with mutant selection.
Q3: How can I confirm that the resistance of my mutant is due to a mutation in the mmpL3 gene?
A3: The most direct way to confirm that resistance is due to a mutation in the mmpL3 gene is to perform whole-genome sequencing or targeted Sanger sequencing of the mmpL3 gene from the resistant mutant. The resulting sequence should be compared to the wild-type mmpL3 sequence to identify any mutations. Known resistance-conferring mutations in mmpL3 often map to specific transmembrane domains of the protein.[4][5][6]
Q4: Can mutations in genes other than mmpL3 confer resistance to this compound?
A4: While mutations in mmpL3 are the most common mechanism of resistance to MmpL3 inhibitors, it is possible that mutations in other genes could contribute to resistance, for example, by altering drug efflux or metabolism.[7][8] However, for compounds that specifically target MmpL3, mutations within this gene are the primary and most frequently observed mechanism of resistance.[3][7]
Q5: Do mutations in mmpL3 that confer resistance to this compound have a fitness cost?
A5: The fitness cost of mmpL3 resistance mutations can vary. Some studies have reported that certain mmpL3 mutations do not impose a significant in vitro fitness cost, meaning the resistant mutants grow at a similar rate to the wild-type strain in the absence of the inhibitor.[3][7] However, the in vivo fitness of these mutants can be different and may be attenuated.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol describes the determination of the MIC of this compound against M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis culture (e.g., H37Rv) in logarithmic growth phase
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or resazurin-based viability indicator
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Adjust the turbidity of the M. tuberculosis culture to a McFarland standard of 0.5 (approximately 1-5 x 10⁷ CFU/mL).
-
Dilute the bacterial suspension 1:100 in 7H9 broth.
-
Inoculate each well of the 96-well plate with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL and a final inoculum of approximately 5 x 10⁴ CFU/well.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth can be assessed visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin.
Protocol 2: Selection of this compound Resistant Mutants
This protocol describes the selection of spontaneous this compound resistant mutants of M. tuberculosis on solid medium.
Materials:
-
M. tuberculosis culture in logarithmic growth phase
-
Middlebrook 7H10 agar supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC
-
This compound stock solution
-
Sterile petri dishes
-
Sterile plating beads or cell spreader
Procedure:
-
Prepare Middlebrook 7H10 agar and cool to 45-50°C.
-
Add this compound to the molten agar to achieve the desired final concentration (e.g., 5x MIC). Also prepare drug-free control plates.
-
Pour the agar into petri dishes and allow them to solidify.
-
Grow a large culture of M. tuberculosis (e.g., 50-100 mL) to late-log phase (OD₆₀₀ ≈ 1.0).
-
Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS) containing 0.05% Tween 80, and resuspend the pellet in a small volume of PBS-Tween.
-
Plate approximately 10⁸ to 10⁹ CFU onto each selective agar plate.
-
To determine the total viable count, plate serial dilutions of the culture onto drug-free 7H10 agar plates.
-
Incubate all plates at 37°C for 3-4 weeks.
-
Count the number of colonies on the selective and non-selective plates to calculate the mutation frequency (number of resistant colonies / total number of viable cells plated).
-
Pick individual resistant colonies and subculture them onto fresh selective plates to confirm resistance.
Quantitative Data Summary
The following table summarizes known mutations in the mmpL3 gene that confer resistance to various MmpL3 inhibitors and the corresponding fold-increase in MIC.
| MmpL3 Mutation | Inhibitor Class | Fold Increase in MIC | Reference |
| F255L | Spiral Amines, Adamantyl Urea | >15-fold | [3] |
| Y252C/S | Spiral Amines | >15-fold | [3] |
| G596R | Spiral Amines | 15-fold | [3] |
| L567P | Spiral Amines, Indolamides | >4-fold | [3][4] |
| V646M | Spiral Amines, Adamantyl Urea | >4-fold | [3][4] |
| F644I/L | Spiral Amines, Adamantyl Urea | >4-fold | [3][4] |
| S288T | SQ109 | Significant resistance | [6] |
Visualizations
Caption: Workflow for selecting and confirming this compound resistant mutants.
Caption: Mechanism of MmpL3 inhibition and resistance in M. tuberculosis.
References
- 1. Mycobacterium tuberculosis mutation rate estimates from different lineages predict substantial differences in the emergence of drug resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the selection of Mycobacterium tuberculosis spontaneous resistant mutants to d-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Interpreting Unexpected Results from MmpL3 Inhibitor Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with MmpL3 inhibitors. While the principles discussed are broadly applicable, it is important to note that specific experimental outcomes can be compound-dependent. The information herein is based on published data for various MmpL3 inhibitors and may require adaptation for specific proprietary compounds like MmpL3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MmpL3 inhibitors?
A1: MmpL3 is an essential transporter in Mycobacterium tuberculosis and other mycobacteria responsible for translocating trehalose monomycolate (TMM) across the inner membrane.[1][2][3] This process is a crucial step in the biosynthesis of the mycobacterial outer membrane.[2] MmpL3 inhibitors are designed to bind to the MmpL3 protein, disrupting its function and leading to the accumulation of TMM in the cytoplasm and a reduction in trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP) levels.[4][5][6] This disruption of the cell wall synthesis ultimately leads to bacterial cell death.[1][7]
Q2: I'm observing bactericidal activity, but I'm unsure if it's due to direct MmpL3 inhibition. What are the common off-target effects?
A2: A significant challenge in interpreting results from MmpL3 inhibitor experiments is the potential for off-target effects, most notably the disruption of the proton motive force (PMF).[1][2][8] The PMF is crucial for various cellular processes, and its dissipation can lead to bactericidal activity independent of direct MmpL3 inhibition.[7][8] Some well-studied MmpL3 inhibitors, such as SQ109, have been shown to disrupt the PMF, complicating the attribution of their antibacterial effect solely to MmpL3 inhibition.[1][2][8]
Q3: My compound is showing reduced efficacy or complete lack of activity. What are the possible reasons?
A3: Reduced or no activity of an MmpL3 inhibitor can stem from several factors:
-
Resistance Mutations: Spontaneous mutations in the mmpL3 gene are a common mechanism of resistance to this class of inhibitors.[1][2] These mutations can alter the drug-binding site on the MmpL3 protein, reducing the inhibitor's efficacy.
-
Compound Stability and Solubility: Poor solubility or degradation of the compound under experimental conditions can lead to a lower effective concentration than intended.
-
Experimental Conditions: The activity of some MmpL3 inhibitors can be influenced by the specific in vitro or in vivo model and culture conditions used.[1]
Q4: How can I confirm that my inhibitor is directly targeting MmpL3?
A4: Confirming direct MmpL3 engagement can be achieved through a combination of approaches:
-
Whole-Genome Sequencing of Resistant Mutants: Isolating and sequencing resistant mutants will often reveal mutations in the mmpL3 gene, providing strong evidence for on-target activity.[4][7]
-
TMM Accumulation Assays: Directly measuring the intracellular accumulation of TMM and a decrease in TDM upon treatment with the inhibitor is a hallmark of MmpL3 inhibition.[4][7]
-
MmpL3 Overexpression or Knockdown Strains: Using strains with altered MmpL3 expression can help validate the target. An overexpression strain may show increased resistance, while a knockdown strain may exhibit hypersensitivity.[1][9]
-
In Vitro Binding Assays: Biophysical techniques such as surface plasmon resonance (SPR) or thermal shift assays with purified MmpL3 protein can demonstrate direct binding of the inhibitor.[2]
Troubleshooting Guide
Issue 1: Unexpectedly High Potency or Rapid Bactericidal Activity
| Possible Cause | Troubleshooting Steps |
| Off-Target PMF Disruption | 1. Perform a membrane potential assay (e.g., using DiOC2(3) dye) to assess if the compound dissipates the transmembrane potential (ΔΨ).[7] 2. Measure the effect on the transmembrane pH gradient (ΔpH).[3][8] 3. Compare the bactericidal kinetics of your compound with a known PMF uncoupler like CCCP.[3] |
| Compound Aggregation | 1. Assess the solubility of the compound in your experimental media. 2. Include a detergent like Tween-80 in your assays to mitigate non-specific activity due to aggregation. |
Issue 2: Inconsistent Results or Loss of Activity
| Possible Cause | Troubleshooting Steps |
| Emergence of Resistant Mutants | 1. Isolate colonies that grow at inhibitory concentrations of your compound. 2. Sequence the mmpL3 gene from these resistant isolates to identify potential mutations.[1][2] |
| Compound Instability | 1. Assess the stability of your compound in your experimental medium over the time course of the experiment using methods like HPLC. 2. Prepare fresh stock solutions for each experiment. |
| Variability in Experimental Conditions | 1. Standardize all experimental parameters, including bacterial growth phase, inoculum density, and media composition. 2. Include positive and negative controls in every experiment. |
Experimental Protocols
Protocol 1: TMM and TDM Analysis by Thin-Layer Chromatography (TLC)
-
Metabolic Labeling: Grow M. tuberculosis to mid-log phase and incubate with your MmpL3 inhibitor at the desired concentration. Add 14C-propionate or 14C-acetate to the culture and incubate for several hours to allow for incorporation into cellular lipids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation. Extract the total lipids using a 2:1 mixture of chloroform:methanol.
-
TLC Analysis: Spot the extracted lipids onto a silica TLC plate. Develop the TLC plate using a solvent system appropriate for separating TMM and TDM (e.g., chloroform:methanol:water in a 60:30:6 ratio).
-
Visualization: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipids using a phosphorimager.
-
Interpretation: Inhibition of MmpL3 will result in an accumulation of radiolabeled TMM and a corresponding decrease in radiolabeled TDM compared to the untreated control.[4][7]
Protocol 2: Membrane Potential Assay using DiOC2(3)
-
Cell Preparation: Grow mycobacteria to the desired optical density and wash the cells with a suitable buffer (e.g., PBS).
-
Dye Loading: Incubate the cells with the membrane potential-sensitive dye DiOC2(3). In energized cells, the dye will accumulate and form red-fluorescent aggregates. In depolarized cells, the dye will remain in its green-fluorescent monomeric form.
-
Inhibitor Treatment: Add your MmpL3 inhibitor at various concentrations to the dye-loaded cells.
-
Flow Cytometry Analysis: Analyze the cell population using a flow cytometer, measuring both green and red fluorescence. A shift from red to green fluorescence upon addition of your compound indicates dissipation of the membrane potential.[7]
-
Controls: Include an untreated control and a positive control with a known PMF uncoupler (e.g., CCCP).
Visualizations
Caption: Mechanism of MmpL3 inhibition.
References
- 1. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
MmpL3-IN-1 in the Spotlight: A Comparative Guide to MmpL3 Inhibitor Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MmpL3 inhibitors, with a focus on the putative compound MmpL3-IN-1 against the well-characterized inhibitor SQ109 and other notable compounds in this class. This document synthesizes available experimental data to offer an objective overview of their performance.
Note on this compound: Extensive searches of publicly available scientific literature and databases did not yield specific efficacy data or a structural definition for a compound designated "this compound". Therefore, this guide will focus on a detailed comparison of established MmpL3 inhibitors, providing a framework for evaluating any future data on novel compounds like this compound.
Mechanism of Action: Targeting the Mycobacterial Mycolic Acid Transporter MmpL3
Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of this crucial protective barrier, leading to bacterial cell death. While all inhibitors in this class target MmpL3, their precise mechanisms of interaction and potential secondary effects can differ.
SQ109, a prominent MmpL3 inhibitor, is understood to not only physically block the MmpL3 transporter but also to act as an uncoupler, dissipating the proton motive force across the mycobacterial cell membrane. This dual action may contribute to its potent bactericidal activity. Other MmpL3 inhibitors, such as the adamantyl ureas (e.g., AU1235), pyrroles (e.g., BM212), and indolecarboxamides (e.g., NITD-304), are also known to directly target MmpL3.
Caption: Mechanism of MmpL3 inhibition by SQ109 and other inhibitors.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of SQ109 and other selected MmpL3 inhibitors against Mycobacterium tuberculosis.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
| Compound | M. tuberculosis Strain | MIC (µg/mL) | MIC (µM) | Citation |
| SQ109 | H37Rv | 0.2 - 0.78 | 0.62 - 2.42 | [1] |
| H37Rv | 0.5 | 1.56 | [2] | |
| Drug-Susceptible & Multi-Drug Resistant | 0.2 - 0.78 | 0.62 - 2.42 | [1][3] | |
| AU1235 | H37Rv | Not specified | Not specified | |
| BM212 | H37Rv | Not specified | Not specified | |
| NITD-304 | H37Rv | Not specified | 0.02 | [4] |
| NITD-349 | H37Rv | Not specified | 0.03 | [4] |
In Vivo Efficacy: Murine Tuberculosis Models
Efficacy in animal models provides crucial information on a compound's potential for clinical development.
| Compound | Mouse Model | Dosing Regimen | Reduction in Bacterial Load (log10 CFU) | Citation |
| SQ109 | C57BL/6 mice, chronic infection | 10 mg/kg/day, oral | Comparable to 100 mg/kg EMB | [5] |
| 25 mg/kg/day, oral | Less potent than 25 mg/kg INH | [5] | ||
| NITD-304 | BALB/c mice, acute infection | 100 mg/kg/day, oral | 2.14 (after 4 weeks) | [6] |
| NITD-349 | BALB/c mice, acute infection | 100 mg/kg/day, oral | 2.38 (after 4 weeks) | [6] |
Experimental Protocols
Standardized methodologies are critical for the accurate assessment and comparison of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of antitubercular agents is the microplate-based Resazurin Microtiter Assay (REMA).
Caption: Workflow for MIC determination using the Resazurin Microtiter Assay.
-
Drug Preparation: The test compounds are serially diluted in a 96-well microplate using an appropriate growth medium such as Middlebrook 7H9 broth.
-
Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv) is prepared to a specific turbidity, corresponding to a known bacterial concentration.
-
Inoculation: Each well of the microplate is inoculated with the bacterial suspension. Control wells containing no drug (growth control) and medium only (sterility control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for a defined period, typically 7 days.
-
Resazurin Addition: A solution of resazurin, a metabolic indicator, is added to each well.
-
Second Incubation: The plates are incubated for an additional 24-48 hours to allow for color development.
-
Result Interpretation: The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (no metabolic activity) to pink (metabolic activity).
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
The chronic mouse model is a widely used preclinical model to evaluate the efficacy of new tuberculosis drug candidates.
-
Infection: Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment Initiation: Treatment with the MmpL3 inhibitor (administered orally or via another appropriate route) is typically initiated 4-6 weeks post-infection. A control group receives the vehicle, and a positive control group may receive a standard-of-care drug like isoniazid (INH) or ethambutol (EMB).
-
Dosing: The compounds are administered daily or according to a specified regimen for a defined period (e.g., 4 or 8 weeks).
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are harvested. The organs are homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11).
-
CFU Enumeration: After incubation, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.
-
Data Analysis: The efficacy of the treatment is expressed as the log10 reduction in CFU in the organs of treated mice compared to the vehicle-treated control group.
This guide provides a foundational comparison of key MmpL3 inhibitors based on currently available data. As new compounds, including potentially this compound, emerge, the standardized protocols outlined here will be essential for their rigorous evaluation and comparison against existing and future antitubercular agents.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics and pharmacokinetics of SQ109, a new diamine-based antitubercular drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of MmpL3-IN-1 with known MmpL3 inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-resistance patterns of known inhibitors targeting the essential Mycobacterium tuberculosis transporter MmpL3.
Executive Summary: This guide provides a comparative overview of cross-resistance profiles for a selection of well-characterized MmpL3 inhibitors. While the specific compound "MmpL3-IN-1" is not documented in the peer-reviewed scientific literature, this guide focuses on publicly available data for other potent MmpL3 inhibitors. By examining how mutations in the mmpL3 gene affect the susceptibility to different chemical scaffolds, researchers can gain valuable insights into the structure-activity relationships and potential mechanisms of resistance. This information is critical for the development of new anti-tubercular agents that can overcome or circumvent resistance.
Introduction to MmpL3 and Inhibitor Resistance
The Mycobacterium tuberculosis MmpL3 protein is a critical transporter responsible for flipping mycolic acid precursors from the cytoplasm to the periplasm, a vital step in the biosynthesis of the mycobacterial outer membrane. Its essentiality and druggability have made it a prime target for novel anti-tubercular drug discovery. A diverse array of chemical scaffolds, including adamantyl ureas, indolecarboxamides, and piperidinols, have been shown to inhibit MmpL3 function.
However, the emergence of drug resistance is a significant challenge. Spontaneous mutations in the mmpL3 gene can lead to reduced inhibitor efficacy. Cross-resistance, where a mutation conferring resistance to one inhibitor also reduces susceptibility to another, is a key consideration in the development of new MmpL3-targeting drugs. Understanding these patterns helps in classifying inhibitors, predicting resistance profiles, and designing novel compounds with improved resilience to resistance.
Cross-Resistance Data Summary
The following table summarizes the cross-resistance data for a selection of known MmpL3 inhibitors against various mmpL3 mutant strains of M. tuberculosis. The data is presented as the fold-increase in the Minimum Inhibitory Concentration (MIC) of the inhibitor against the mutant strain compared to the wild-type (H37Rv) strain. Higher fold-increases indicate a greater degree of resistance.
| MmpL3 Mutant (Amino Acid Substitution) | SQ109 (Fold-Increase in MIC) | AU1235 (Fold-Increase in MIC) | NITD-304 (Fold-Increase in MIC) | BM212 (Fold-Increase in MIC) |
| G253E | >16 | >16 | >32 | >16 |
| A287V | 4-8 | 1-2 | 8-16 | 4-8 |
| F644L | 2-4 | 1-2 | 16-32 | 8-16 |
| V684G | >16 | 1-2 | >32 | >16 |
| T286M | 2-4 | 1-2 | 2-4 | 2-4 |
| L501F | 1-2 | 1-2 | 1-2 | 1-2 |
Note: This table is a representative summary based on data from multiple published studies. The specific fold-increase values can vary between experiments.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of each MmpL3 inhibitor against wild-type and mutant M. tuberculosis strains is typically determined using a broth microdilution method.
-
Strain Preparation: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.
-
Assay Setup: The bacterial cultures are diluted and added to 96-well plates containing serial dilutions of the MmpL3 inhibitors.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth is often assessed visually or by measuring the optical density at 600 nm (OD600).
Generation of MmpL3-Resistant Mutants
Spontaneous resistant mutants are generated by plating a high density of wild-type M. tuberculosis on Middlebrook 7H10 agar containing the MmpL3 inhibitor at a concentration several times higher than its MIC. Colonies that grow are then isolated, and the mmpL3 gene is sequenced to identify the resistance-conferring mutations.
Visualization of Experimental Workflow and Resistance Relationships
The following diagrams illustrate the typical workflow for a cross-resistance study and the conceptual relationship between MmpL3 inhibitors and resistant mutants.
Caption: Workflow for generating MmpL3 mutants and determining cross-resistance.
Caption: Conceptual map of cross-resistance between inhibitors and mutants.
Conclusion
The study of cross-resistance among MmpL3 inhibitors is a dynamic and crucial area of tuberculosis research. While information on "this compound" is not currently available in the public domain, the extensive data on other inhibitors provide a solid foundation for understanding the principles of resistance. The methodologies and data presented in this guide can serve as a valuable resource for the scientific community in the ongoing effort to develop novel, resistance-breaking anti-tubercular therapies.
MmpL3-IN-1 vs. First-Line TB Drugs: A Comparative Analysis for Drug Development Professionals
A new investigational anti-tubercular agent, MmpL3-IN-1, demonstrates potent activity against Mycobacterium tuberculosis, including drug-resistant strains. This guide provides a comparative analysis of this compound against the current first-line tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol, offering a data-driven overview for researchers and drug development professionals.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) underscores the urgent need for novel therapeutics with new mechanisms of action. This compound, a representative of the promising indole-2-carboxamide class of inhibitors, targets the essential mycobacterial membrane protein Large 3 (MmpL3). This protein is a critical transporter for trehalose monomycolate (TMM), a precursor for the synthesis of the unique mycobacterial cell wall.[1][2] By inhibiting MmpL3, these compounds disrupt the formation of this vital protective barrier, leading to bacterial cell death.
This comparative guide presents the available preclinical data for this compound alongside the well-established profiles of first-line TB drugs, focusing on their mechanisms of action, in vitro efficacy, and mechanisms of resistance.
Mechanism of Action and Resistance: A Tabular Comparison
The following table summarizes the fundamental differences in the mechanism of action and the development of resistance between this compound and the standard first-line anti-TB drugs.
| Drug/Compound | Mechanism of Action | Known Mechanisms of Resistance |
| This compound (NITD-304) | Inhibition of the MmpL3 transporter, preventing the export of trehalose monomycolate (TMM) and disrupting mycolic acid metabolism and cell wall synthesis. | Point mutations in the mmpL3 gene. |
| Isoniazid (INH) | Inhibition of mycolic acid synthesis via the inactivation of the enoyl-acyl carrier protein reductase (InhA). It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG).[3][4] | Mutations in the katG gene (preventing prodrug activation) or overexpression/mutations in the inhA gene.[3] |
| Rifampicin (RIF) | Inhibition of DNA-dependent RNA polymerase, thereby blocking transcription. | Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. |
| Pyrazinamide (PZA) | Disrupts membrane potential and interferes with energy production. It is a prodrug converted to its active form, pyrazinoic acid, by the mycobacterial pyrazinamidase enzyme (PncA). | Mutations in the pncA gene, leading to a loss of pyrazinamidase activity. |
| Ethambutol (EMB) | Inhibition of arabinosyl transferases (encoded by the embAB genes), which are involved in the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. | Overexpression of or mutations in the embAB genes. |
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The in vitro potency of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table presents the reported MIC values for this compound and first-line TB drugs against the standard laboratory strain of Mycobacterium tuberculosis, H37Rv.
| Drug/Compound | MIC against M. tuberculosis H37Rv (µg/mL) |
| This compound (NITD-304) | 0.005 - 0.015 |
| Isoniazid (INH) | 0.01 - 0.4[5][6] |
| Rifampicin (RIF) | 0.1 - 0.5[5][7][8] |
| Pyrazinamide (PZA) | 20 - 100 |
| Ethambutol (EMB) | 1 - 5[9][10][11] |
Note: MIC values can vary depending on the specific experimental conditions and testing methodology (e.g., broth microdilution vs. agar dilution).
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Comparative mechanisms of this compound and first-line TB drugs.
Caption: Workflow for determining MIC using the MABA method.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro antimycobacterial activity is determined by the Minimum Inhibitory Concentration (MIC) value. The following are summaries of standard protocols used for M. tuberculosis.
1. Broth Microdilution Method (EUCAST Reference Protocol)
This method is considered a reference standard for determining the MIC of antituberculous agents.[12][13][14][15][16]
-
Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared from a fresh culture. The turbidity is adjusted to a 0.5 McFarland standard, and then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Drug Preparation: The antimicrobial agents are serially diluted in the 96-well microtiter plates.
-
Incubation: The plates are sealed and incubated at 37°C.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria. This is typically read after 14 to 21 days of incubation.
2. Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric and more rapid method for determining the MIC of anti-TB drugs.[17][18][19][20][21]
-
Plate Setup: Similar to the broth microdilution method, drugs are serially diluted in a 96-well plate containing Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Initial Incubation: The plates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) and Tween 80 is added to each well.
-
Final Incubation: The plates are re-incubated for 24-48 hours.
-
Reading Results: In the presence of viable, metabolically active bacteria, the blue resazurin is reduced to the pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[17]
Conclusion
This compound, as a representative of the indole-2-carboxamide class of MmpL3 inhibitors, exhibits highly potent in vitro activity against M. tuberculosis. Its novel mechanism of action, targeting the essential MmpL3 transporter, is a significant advantage, particularly in the context of resistance to current first-line drugs that target different cellular pathways. The low MIC value of this compound suggests a potential for high efficacy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this and other MmpL3 inhibitors in the fight against tuberculosis.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Intracellular growth and drug susceptibility of Mycobacterium tuberculosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethambutol MICs and MBCs for Mycobacterium avium complex and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Variability of Mycobacterium avium Complex Isolates Drug Susceptibility Testing by Broth Microdilution [mdpi.com]
- 12. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repub.eur.nl [repub.eur.nl]
- 14. journals.asm.org [journals.asm.org]
- 15. Multicentre testing of the EUCAST broth microdilution reference method for MIC determination on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
Head-to-Head Comparison: MmpL3-IN-1 and AU1235 in Mycobacterium tuberculosis
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery and development of novel antitubercular agents with unique mechanisms of action. One of the most promising new targets is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolates (TMM), a key precursor of mycolic acids, across the inner membrane. Inhibition of MmpL3 disrupts the formation of the mycobacterial cell wall, leading to bacterial death. This guide provides a detailed head-to-head comparison of two notable MmpL3 inhibitors: MmpL3-IN-1 and AU1235, based on available experimental data.
Executive Summary
Data Presentation: Quantitative Comparison
Due to the lack of specific data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the available data for AU1235.
| Parameter | AU1235 | This compound |
| Target | MmpL3 | MmpL3 |
| Chemical Class | Adamantyl urea | Not publicly available |
| MIC vs. Mtb H37Rv | 0.1 µg/mL (0.3 µM) | Data not available |
| Activity vs. MDR-Mtb | Active against strains resistant to isoniazid, rifampicin, pyrazinamide, streptomycin, and fluoroquinolones.[1] | Data not available |
| Cytotoxicity | Data not publicly available in detail, but MmpL3 inhibitors are generally screened for low cytotoxicity against mammalian cell lines. | Data not available |
| In Vivo Efficacy | Has shown efficacy in acute murine models of Mtb infection.[2][3] | Data not available |
Mechanism of Action: Targeting the MmpL3 Transporter
Both AU1235 and this compound, by definition, target the MmpL3 transporter. The established mechanism of action for MmpL3 inhibitors involves the disruption of the proton motive force (PMF) that drives the transport of TMM across the mycobacterial inner membrane. By binding to MmpL3, these inhibitors block the translocation of TMM from the cytoplasm to the periplasm. This leads to the accumulation of TMM within the cell and a depletion of mycolic acids available for incorporation into the cell wall, ultimately compromising the structural integrity of the bacterium and leading to cell death.[4][5][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of MmpL3 inhibitors are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an inhibitor against M. tuberculosis is a critical measure of its in vitro potency. The resazurin microtiter assay (REMA) is a commonly used, rapid, and cost-effective method.
Protocol: Resazurin Microtiter Assay (REMA)
-
Preparation of Mtb Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Drug Dilution: Prepare serial twofold dilutions of the test compounds (this compound and AU1235) in a 96-well microtiter plate using supplemented 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control and a sterile control.
-
Inoculation: Adjust the Mtb culture to a McFarland standard of 1.0 and dilute 1:20 in broth. Add 100 µL of the diluted bacterial suspension to each well, except for the sterile control.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: After incubation, add 30 µL of freshly prepared 0.01% resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Reading Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay
Assessing the cytotoxicity of novel compounds against mammalian cells is crucial to determine their therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for measuring cellular metabolic activity.
Protocol: MTT Assay
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero, HepG2, or THP-1) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) can be calculated from the dose-response curve.
Conclusion
AU1235 stands as a well-characterized and potent MmpL3 inhibitor with demonstrated efficacy against both drug-sensitive and multidrug-resistant strains of M. tuberculosis in vitro and in acute in vivo models. While this compound also targets this crucial pathway, a comprehensive head-to-head comparison is currently hampered by the lack of publicly available data for this compound. Future studies detailing the in vitro and in vivo activity, as well as the cytotoxicity profile of this compound, are essential for a direct comparative evaluation. The experimental protocols provided in this guide offer a standardized framework for generating such data, which will be invaluable for the continued development of novel MmpL3 inhibitors in the fight against tuberculosis.
References
- 1. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. portlandpress.com [portlandpress.com]
Synergistic Potential of MmpL3 Inhibition in Combination with Bedaquiline and Pretomanid Against Mycobacterium tuberculosis
A Comparative Guide for Researchers
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutic strategies. One promising approach is the use of combination therapies that exhibit synergistic effects, enhancing efficacy and reducing the potential for drug resistance. This guide explores the synergistic potential of inhibiting the essential Mycobacterium tuberculosis transporter protein, MmpL3, in combination with the approved anti-tubercular drugs bedaquiline and pretomanid.
Executive Summary
Inhibition of the Mycobacterial membrane protein Large 3 (MmpL3), a critical transporter for mycolic acid, has been shown to act synergistically with the ATP synthase inhibitor bedaquiline. Experimental data from in vitro studies using the checkerboard method demonstrates that MmpL3 inhibitors of the indolcarboxamide and adamantyl urea classes significantly enhance the activity of bedaquiline against M. tuberculosis. While the specific compound MmpL3-IN-1 has been identified as a potent MmpL3 inhibitor, its precise chemical classification and specific synergistic interactions with bedaquiline or pretomanid have not been detailed in the available scientific literature. Furthermore, no studies directly investigating the synergistic effects of MmpL3 inhibitors with the nitroimidazole-class drug pretomanid were identified. This guide presents the existing experimental data for MmpL3 inhibitor-bedaquiline synergy, outlines the relevant mechanisms of action, and provides detailed experimental protocols to facilitate further research in this critical area.
Data Presentation: Synergistic Activity of MmpL3 Inhibitors with Bedaquiline
The synergistic interaction between MmpL3 inhibitors and other antitubercular drugs is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI of ≤ 0.5 is indicative of a synergistic relationship. The following table summarizes the findings from a study evaluating the synergy of two classes of MmpL3 inhibitors, indolcarboxamides (represented by NITD-304 and NITD-349) and adamantyl ureas (represented by AU1235 and a urea analog), with bedaquiline.
| MmpL3 Inhibitor Class | Representative Compound(s) | Partner Drug | ΣFIC (Sum of FICI values) | Interaction |
| Indolcarboxamides | NITD-304, NITD-349 | Bedaquiline | ≤0.5 | Synergistic |
| Adamantyl Ureas | AU1235, Urea Analog | Bedaquiline | ≤0.5 | Synergistic |
Data sourced from "Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro"[1].
Note: No experimental data was found for the synergistic interaction of MmpL3 inhibitors with pretomanid.
Mechanisms of Action & Signaling Pathways
Understanding the individual mechanisms of action is crucial to hypothesizing and interpreting synergistic interactions.
MmpL3: The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis. It is responsible for the translocation of trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane. Mycolic acids are fundamental components of the mycobacterial outer membrane, contributing to its low permeability and resistance to many antibiotics. Inhibition of MmpL3 disrupts the synthesis of the mycobacterial cell wall, leading to bacterial death.
Bedaquiline: Bedaquiline is a diarylquinoline antibiotic that specifically targets the F1F0 ATP synthase in M. tuberculosis. By binding to the c-subunit of the ATP synthase, bedaquiline blocks the proton pump, thereby inhibiting ATP synthesis and depriving the bacterium of its primary energy source.
Pretomanid: Pretomanid is a nitroimidazole prodrug. It is activated within the mycobacterium by a deazaflavin-dependent nitroreductase (Ddn). This activation leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the bacterium. Additionally, a metabolite of pretomanid inhibits the synthesis of mycolic acids, further disrupting the cell wall.
Hypothetical Synergy Pathway
The synergy observed between MmpL3 inhibitors and bedaquiline likely arises from a multi-pronged attack on the viability of M. tuberculosis. The MmpL3 inhibitor weakens the cell's primary defense, the outer membrane, by halting the transport of essential building blocks. This compromised cell envelope may increase the permeability and intracellular accumulation of bedaquiline, allowing it to more effectively shut down the bacterium's energy production.
Caption: Hypothetical mechanism of synergy between an MmpL3 inhibitor and bedaquiline.
Experimental Protocols
The following is a detailed methodology for the checkerboard assay, a common in vitro method for determining drug synergy.
Checkerboard Assay for M. tuberculosis
1. Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
96-well microtiter plates
-
MmpL3 inhibitor stock solution
-
Bedaquiline or Pretomanid stock solution
-
Resazurin solution (for viability assessment)
2. Experimental Workflow:
Caption: Workflow for the checkerboard synergy assay.
3. Procedure:
-
Drug Dilution:
-
In a 96-well plate, serially dilute the MmpL3 inhibitor (Drug A) horizontally.
-
Serially dilute bedaquiline or pretomanid (Drug B) vertically. This creates a matrix of varying concentrations of both drugs.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a drug-free well as a growth control.
-
-
Inoculation:
-
Prepare a suspension of M. tuberculosis in 7H9 broth, adjusted to a standard turbidity (e.g., McFarland standard 0.5).
-
Inoculate each well of the 96-well plate with the bacterial suspension.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 7-14 days.
-
-
Viability Assessment:
-
After incubation, add resazurin solution to each well and incubate for a further 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of a drug that prevents the color change.
-
The Fractional Inhibitory Concentration (FIC) for each drug in a combination is calculated as:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
The interaction is classified as:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Conclusion and Future Directions
The synergistic interaction between MmpL3 inhibitors and bedaquiline represents a promising avenue for the development of novel, more effective treatment regimens for tuberculosis. The ability to enhance the efficacy of a potent drug like bedaquiline could lead to lower required dosages, potentially reducing toxicity and the risk of adverse events.
Further research is critically needed in several areas:
-
This compound: The specific synergistic properties of this compound with bedaquiline and pretomanid need to be experimentally determined.
-
Pretomanid Combinations: The lack of data on the interaction between MmpL3 inhibitors and pretomanid highlights a significant knowledge gap. Given their distinct mechanisms of action, investigating this combination for potential synergy is a high priority.
-
In Vivo Studies: Promising in vitro synergistic combinations should be evaluated in animal models of tuberculosis to confirm their efficacy and safety in a biological system.
By continuing to explore and understand these synergistic relationships, the scientific community can pave the way for the next generation of tuberculosis therapies.
References
Comparative Analysis of MmpL3 Inhibitor Binding Sites: A Focus on MmpL3-IN-1 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding site of MmpL3-IN-1, an indole-2-carboxamide based inhibitor of the essential mycobacterial transporter MmpL3, with other notable MmpL3 inhibitors. The objective is to offer a comprehensive overview of the molecular interactions, quantitative binding data, and experimental methodologies used to characterize these potent anti-tuberculosis agents.
Introduction to MmpL3 and its Inhibition
Mycobacterial membrane protein Large 3 (MmpL3) is a critical transporter in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolate (TMM), a key precursor for the biosynthesis of the unique mycobacterial outer membrane.[1] Its essentiality for mycobacterial growth and viability has made it a prime target for the development of novel anti-tuberculosis drugs.[1] A diverse range of small molecules, including this compound, have been identified that inhibit MmpL3 function, leading to bacterial cell death. These inhibitors primarily target the transmembrane (TM) domain of MmpL3, disrupting the proton motive force (PMF) that drives TMM transport.
This compound: An Indole-2-carboxamide Inhibitor
This compound is a potent MmpL3 inhibitor belonging to the indole-2-carboxamide class of compounds. It exhibits significant anti-tuberculosis activity, with a minimum inhibitory concentration (MIC) of less than 0.016 µg/mL against M. tuberculosis. This compound acts by inhibiting the transport of TMM, which in turn disrupts the formation of the mycobacterial cell wall. While the precise chemical structure of this compound (also referred to as compound 32 in some literature) is not publicly available, its classification as an indole-2-carboxamide provides insights into its likely binding mode, which is shared with other inhibitors of this class.
The MmpL3 Inhibitor Binding Pocket
Structural and mutational studies have revealed that the majority of MmpL3 inhibitors, including the indole-2-carboxamides, bind within a hydrophobic pocket located in the transmembrane domain of the protein. This pocket is a part of the proton translocation channel, and the binding of inhibitors is thought to disrupt the proton relay system, thereby inhibiting the transporter's activity.
Key amino acid residues that have been implicated in the binding of various MmpL3 inhibitors include:
-
Residues within the proton translocation channel: The binding of many inhibitors is believed to interfere with the hydrogen bonding network between two conserved Asp-Tyr pairs, which is crucial for proton translocation.
-
Hydrophobic and aromatic residues: The binding pocket is lined with several hydrophobic and aromatic residues that form van der Waals and pi-stacking interactions with the inhibitor molecules.
Comparative Data of MmpL3 Inhibitors
| Inhibitor | Chemical Class | Binding Affinity (Kd) | Minimum Inhibitory Concentration (MIC) against M. tuberculosis |
| This compound | Indole-2-carboxamide | Not Available | < 0.016 µg/mL[2] |
| SQ109 | Ethylenediamine | 1.2 µM | 0.16 - 0.64 µg/mL |
| AU1235 | Adamantyl Urea | 0.13 µM | 0.01 - 0.1 µg/mL |
| NITD-304 | Indole-2-carboxamide | 0.08 µM | 0.003 µg/mL |
| NITD-349 | Indole-2-carboxamide | 0.005 µM | 0.006 µg/mL |
| BM212 | 1,5-Diarylpyrrole | 1.28 µM | 0.05 - 0.2 µg/mL |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of MmpL3 inhibition and the general workflow for identifying and characterizing MmpL3 inhibitors, the following diagrams are provided in the DOT language for Graphviz.
Caption: MmpL3 Inhibition Pathway.
Caption: Experimental Workflow for MmpL3 Inhibitor Development.
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for the replication and validation of findings. Below are summaries of common experimental protocols used to characterize MmpL3 inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of a compound against M. tuberculosis is typically determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).
-
Cell Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) and glycerol.
-
Assay Setup: Compounds are serially diluted in a 96-well microplate. A standardized inoculum of M. tuberculosis is added to each well.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Readout: Alamar Blue reagent is added to each well, and the plates are incubated for another 24 hours. The fluorescence or color change, indicating bacterial growth, is measured using a plate reader. The MIC is defined as the lowest concentration of the compound that inhibits visible growth.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of an inhibitor to purified MmpL3.
-
Protein Immobilization: Purified MmpL3 is immobilized on the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Injection: The inhibitor (analyte) is flowed over the sensor surface at various concentrations.
-
Signal Detection: The binding of the inhibitor to MmpL3 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Data Analysis: The association and dissociation rates are monitored in real-time. The equilibrium dissociation constant (Kd) is calculated from the kinetic data.
Trehalose Monomycolate (TMM) Transport Assay
This assay directly measures the ability of a compound to inhibit the transport of TMM by MmpL3.
-
Metabolic Labeling: M. tuberculosis or M. smegmatis cultures are treated with the inhibitor at various concentrations, followed by the addition of a radiolabeled precursor of mycolic acids (e.g., 14C-acetic acid).
-
Lipid Extraction: After a defined incubation period, lipids are extracted from the bacterial cells.
-
Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC.
-
Analysis: The amount of radiolabeled TMM and other mycolic acid-containing lipids is quantified using a phosphorimager. Inhibition of MmpL3 results in the accumulation of TMM in the cytoplasm and a reduction in its downstream products in the cell envelope.
Conclusion
MmpL3 remains a highly validated and promising target for the development of new anti-tuberculosis drugs. This compound, as a representative of the potent indole-2-carboxamide class, highlights the therapeutic potential of targeting the TMM transport pathway. While direct comparative binding data for this compound is limited, the collective knowledge of the MmpL3 inhibitor binding pocket and the efficacy of various chemical scaffolds provide a strong foundation for the rational design of next-generation MmpL3 inhibitors. The experimental protocols outlined in this guide are essential tools for the continued discovery and characterization of these critical anti-tubercular agents.
References
Validating MmpL3-IN-1 Activity in a Chronic Tuberculosis Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics acting on new targets. One of the most promising of these is the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for flipping mycolic acid precursors from the cytoplasm to the periplasm, a critical step in the biosynthesis of the unique mycobacterial cell wall. Inhibition of MmpL3 leads to rapid bactericidal activity, making it a key target for new anti-tuberculosis drugs.
This guide provides a comparative analysis of the activity of MmpL3 inhibitors, with a focus on validating their efficacy in a chronic tuberculosis infection model. While a specific compound designated "MmpL3-IN-1" is not explicitly detailed in publicly available literature, the indole-2-carboxamide class of MmpL3 inhibitors has shown exceptional promise in preclinical studies. This guide will use a highly potent indole-2-carboxamide analog as a representative for this compound and compare its performance against other MmpL3 inhibitors and standard anti-TB drugs.
Mechanism of Action of MmpL3 Inhibitors
MmpL3 is a resistance-nodulation-division (RND) superfamily transporter that utilizes the proton motive force (PMF) to transport trehalose monomycolate (TMM), the precursor to mycolic acids, across the inner membrane of M. tuberculosis. Mycolic acids are essential components of the mycobacterial outer membrane, providing a waxy, impermeable barrier that protects the bacterium from antibiotics and host immune responses.
MmpL3 inhibitors bind to a hydrophobic pocket within the transmembrane domain of the MmpL3 protein, disrupting the proton relay and preventing the translocation of TMM. This leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of the mycomembrane, ultimately resulting in bacterial cell death.
Comparative Efficacy in a Chronic Tuberculosis Infection Model
The validation of a new anti-tuberculosis drug candidate requires rigorous testing in a relevant animal model that mimics human disease. The mouse aerosol infection model is a widely accepted standard for evaluating the efficacy of drugs against chronic M. tuberculosis infection.
Key Performance Metrics:
-
In Vitro Activity (MIC): The minimum inhibitory concentration required to inhibit the growth of M. tuberculosis in culture.
-
In Vivo Efficacy (CFU Reduction): The reduction in bacterial load (colony-forming units) in the lungs and spleens of infected mice after a defined period of treatment.
Data Presentation
The following tables summarize the comparative efficacy data for a representative indole-2-carboxamide MmpL3 inhibitor (referred to as this compound surrogate), other MmpL3 inhibitors, and standard-of-care anti-TB drugs.
Table 1: In Vitro Activity against M. tuberculosis
| Compound | Target | MIC (µM) against Drug-Sensitive Mtb | MIC (µM) against MDR/XDR Mtb | Reference |
| This compound surrogate (Compound 26) | MmpL3 | 0.012 | 0.012 - 0.024 | |
| SQ109 | MmpL3 | 0.2 - 0.78 | 0.2 - 0.78 | |
| Isoniazid | InhA | 0.2 - 0.5 | >10 (Resistant) | |
| Rifampicin | RpoB | 0.06 - 0.25 | >10 (Resistant) |
Table 2: In Vivo Efficacy in a Murine Chronic TB Infection Model
| Compound | Dose (mg/kg) | Treatment Duration | Lung CFU Reduction (log10) | Spleen CFU Reduction (log10) | Reference |
| This compound surrogate (Compound 26) | 25 | 4 weeks | ~2.5 | ~3.0 | |
| Isoniazid | 25 | 4 weeks | ~2.0 | ~2.5 | |
| Rifampin | 10 | 4 weeks | ~3.0 | ~3.5 | |
| MSU-43085 (MmpL3 inhibitor) | 100 | 4 weeks | Inactive in chronic model | Inactive in chronic model |
Note: The data for the this compound surrogate is based on the reported activity of compound 26 in the cited study. The efficacy of MSU-43085 highlights the critical importance of evaluating candidates in a chronic infection model, as activity in an acute model does not always translate.
Experimental Protocols
Murine Aerosol Infection Model for Chronic TB
This protocol provides a general framework for assessing the in vivo efficacy of anti-tuberculosis compounds. Specific parameters may vary between studies.
-
Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to implant approximately 100-200 bacilli in the lungs.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, at which point a stable bacterial load is present in the lungs and has disseminated to the spleen.
-
Treatment: Mice are randomized into treatment groups and receive the test compound (e.g., this compound surrogate), vehicle control, or a standard-of-care drug (e.g., isoniazid) daily via oral gavage for a specified duration (typically 4 weeks).
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. Lungs and spleens are aseptically harvested.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar supplemented with OADC.
-
CFU Enumeration: Plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFUs) is counted to determine the bacterial load in each organ. The log10 CFU reduction is calculated by comparing the CFU counts in treated groups to the vehicle control group.
Conclusion
The indole-2-carboxamide class of MmpL3 inhibitors, represented here as a surrogate for "this compound", demonstrates potent bactericidal activity against M. tuberculosis both in vitro and,
MmpL3-IN-1: A Promising Candidate to Overcome Drug Resistance in Tuberculosis
A comparative analysis of the novel MmpL3 inhibitor, MmpL3-IN-1, against existing therapies for multidrug-resistant Mycobacterium tuberculosis.
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) poses a significant threat to global health, rendering many first and second-line treatments ineffective. In the search for novel therapeutic strategies, the mycobacterial membrane protein Large 3 (MmpL3) has emerged as a highly promising target. This guide provides a comparative assessment of this compound, a potent MmpL3 inhibitor, and its potential to circumvent existing drug resistance mechanisms, supported by experimental data on analogous compounds like SQ109.
Mechanism of Action: A Novel Approach
MmpL3 is a crucial transporter protein responsible for exporting trehalose monomycolate (TMM), a vital precursor for the synthesis of mycolic acids which form the unique and impermeable outer membrane of Mycobacterium tuberculosis.[1] By inhibiting MmpL3, compounds like this compound effectively block the transport of these essential building blocks, leading to a compromised cell wall and ultimately, bacterial cell death.[1] This mechanism is distinct from that of existing anti-TB drugs, which target processes such as mycolic acid synthesis (isoniazid) or RNA transcription (rifampicin).[1] This novel mode of action is the primary reason for the potent activity of MmpL3 inhibitors against strains that have developed resistance to current therapies.
dot
Caption: Mechanism of this compound action.
Comparative In Vitro Efficacy
The primary advantage of this compound and its analogues is their consistent and potent activity against a wide range of M. tuberculosis strains, irrespective of their resistance profile to existing drugs. The MmpL3 inhibitor SQ109, a compound structurally and mechanistically similar to this compound, has been extensively studied and demonstrates this capability.
Experimental data shows that SQ109 maintains a low Minimum Inhibitory Concentration (MIC) against drug-sensitive, MDR, and even XDR clinical isolates of M. tuberculosis.[1][2] This stands in stark contrast to first and second-line drugs, for which MIC values can increase by several orders of magnitude in resistant strains, rendering them clinically ineffective.
| Drug Class | Drug | Typical MIC Range (Drug-Susceptible Mtb) (µg/mL) | Typical MIC Range (Drug-Resistant Mtb) (µg/mL) | Target |
| MmpL3 Inhibitor | SQ109 (analogue of this compound) | 0.16 - 0.64 [2][3] | 0.16 - 0.78 [1] | MmpL3 Transporter |
| First-Line | Isoniazid | 0.025 - 0.05 | > 1.0 | Mycolic Acid Synthesis |
| First-Line | Rifampicin | 0.05 - 0.1 | > 1.0 | RNA Polymerase |
| First-Line | Ethambutol | 0.5 - 2.0 | > 10.0 | Arabinosyl Transferase |
| Second-Line | Moxifloxacin | 0.125 - 0.5 | > 2.0 | DNA Gyrase |
| Second-Line | Amikacin | 0.25 - 1.0 | > 64.0 | 16S rRNA |
Table 1: Comparative MIC ranges of SQ109 and standard anti-TB drugs against susceptible and resistant M. tuberculosis. Data for standard drugs are representative of typical resistance breakpoints.
Overcoming Resistance: Synergistic Potential
A significant finding in the assessment of MmpL3 inhibitors is their ability to act synergistically with existing anti-TB drugs. Studies on SQ109 have shown strong synergistic interactions with both isoniazid and rifampicin.[1][3] This synergy means that when used in combination, the drugs are more effective than the sum of their individual effects. For instance, sub-MIC concentrations of SQ109 can significantly lower the MIC of rifampicin, even for rifampicin-resistant strains.[3] This suggests that MmpL3 inhibitors could potentially restore the efficacy of some older, first-line drugs.
dot
Caption: Synergistic potential of this compound.
Experimental Protocols
The data presented in this guide are derived from standard, validated assays in tuberculosis research. Below are the detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of a compound against M. tuberculosis.
Workflow:
dot
Caption: MABA experimental workflow.
Detailed Protocol:
-
Compound Preparation: Serially dilute this compound and comparator drugs in Middlebrook 7H9 broth in a 96-well microplate.
-
Inoculum Preparation: Grow M. tuberculosis strains to mid-log phase and dilute to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microplate. Include a drug-free control (growth control) and a well with no bacteria (sterility control).
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 5-7 days.
-
Reagent Addition: Prepare a 1:1 mixture of Alamar Blue reagent and 10% Tween 80. Add this mixture to each well.
-
Second Incubation: Re-incubate the plates for 24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assessment: MTT Assay
This assay determines the potential toxicity of the compound to mammalian cells, establishing a therapeutic window.
Workflow:
dot
Caption: MTT assay experimental workflow.
Detailed Protocol:
-
Cell Seeding: Plate a suitable mammalian cell line (e.g., Vero or HepG2) in a 96-well plate at a density of ~1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][5]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% inhibitory concentration (IC50) is calculated by plotting cell viability against drug concentration.
Conclusion
MmpL3 inhibitors, represented here by this compound and its well-documented analogue SQ109, present a highly promising strategy to combat drug-resistant tuberculosis. Their novel mechanism of action circumvents existing resistance pathways, demonstrating potent and consistent bactericidal activity against a wide array of drug-resistant M. tuberculosis strains. Furthermore, their synergistic interactions with first-line drugs suggest they could play a crucial role in future combination therapies, potentially shortening treatment duration and improving outcomes for patients with MDR- and XDR-TB. Continued research and clinical development of this class of compounds are critical in the global fight against tuberculosis.
References
- 1. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Therapy of Experimental Tuberculosis (TB): Improved Outcome by Combining SQ109, a New Diamine Antibiotic, with Existing TB Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. m.youtube.com [m.youtube.com]
- 5. google.com [google.com]
MmpL3-IN-1 vs. Rifampicin: A Comparative Analysis of In Vivo Efficacy in Tuberculosis Treatment
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the in vivo efficacy of the novel tuberculosis drug candidate, MmpL3-IN-1, with the established first-line antibiotic, rifampicin. This analysis is based on available preclinical data from murine models of Mycobacterium tuberculosis infection.
Disclaimer: As of the latest available data, specific in vivo efficacy results for the compound designated "this compound" are not published in the public domain. Therefore, this guide utilizes data from a representative and well-characterized MmpL3 inhibitor, MSU-43085, as a proxy to facilitate a comparative analysis with rifampicin. The findings related to MSU-43085 are intended to be illustrative of the potential of MmpL3 inhibitors but should not be directly extrapolated to this compound without further specific investigation.
Executive Summary
Rifampicin, a cornerstone of tuberculosis therapy for decades, demonstrates dose-dependent bactericidal activity in vivo, effectively reducing M. tuberculosis burden in both acute and chronic infection models. Its mechanism involves the inhibition of bacterial DNA-dependent RNA polymerase. MmpL3 inhibitors, a newer class of investigational drugs, target the essential mycobacterial membrane protein Large 3 (MmpL3), which is crucial for the transport of mycolic acid precursors necessary for the formation of the mycobacterial cell wall. Preclinical studies with MmpL3 inhibitors like MSU-43085 show promising activity in acute infection models, suggesting a potent bactericidal effect. However, challenges in maintaining efficacy in chronic infection models have been noted, highlighting an area for further optimization of this drug class.
Quantitative Comparison of In Vivo Efficacy
The following table summarizes the in vivo efficacy of a representative MmpL3 inhibitor (MSU-43085) and rifampicin in murine models of Mycobacterium tuberculosis infection.
| Parameter | MmpL3 Inhibitor (MSU-43085) | Rifampicin |
| Drug Target | Mycobacterial membrane protein Large 3 (MmpL3) | DNA-dependent RNA polymerase |
| Mechanism of Action | Inhibition of trehalose monomycolate (TMM) transport, disrupting mycolic acid synthesis and cell wall formation. | Inhibition of bacterial RNA synthesis, leading to cell death.[1] |
| Mouse Model | Acute M. tuberculosis infection model | Acute and Chronic M. tuberculosis infection models |
| Dosage | Orally bioavailable | 10, 15, 20, 30, 50 mg/kg (dose-ranging studies) |
| Efficacy in Acute Infection | Active and efficacious | Dose-dependent reduction in bacterial load. |
| Efficacy in Chronic Infection | Inactive | Effective in reducing bacterial load. |
| Bacterial Load Reduction (Lungs) | Significant reduction in an acute model. | Undetectable CFU counts achieved with 20, 30, and 50 mg/kg after 12, 10, and 6 weeks of treatment, respectively.[2] |
| Key Findings | Demonstrates proof-of-concept for in vivo activity but has a short half-life due to in vivo metabolism. | Higher doses lead to faster bacterial clearance and can shorten treatment duration.[2] |
Experimental Protocols
In Vivo Efficacy Assessment of MmpL3 Inhibitors (based on MSU-43085 studies)
A murine model of acute Mycobacterium tuberculosis infection is utilized to evaluate the in vivo efficacy of MmpL3 inhibitors.
-
Infection: BALB/c mice are infected intravenously with a targeted dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Treatment with the MmpL3 inhibitor (e.g., MSU-43085) is initiated at a predetermined time point post-infection, typically within the acute phase.
-
Drug Administration: The compound is administered orally at a specified dosage and frequency.
-
Monitoring: A control group receives a vehicle control. The health of the mice is monitored throughout the study.
-
Bacterial Load Quantification: The organs are homogenized, and serial dilutions are plated on selective 7H11 agar. The colony-forming units (CFU) are counted after incubation at 37°C for 3-4 weeks to determine the bacterial burden.
In Vivo Efficacy Assessment of Rifampicin
The in vivo efficacy of rifampicin is evaluated in a dose-dependent manner using a murine model of tuberculosis.
-
Infection: Female BALB/c mice (6–8 weeks old) are infected intravenously with approximately 1.2 × 10^5 CFU of M. tuberculosis H37Rv.[2]
-
Treatment Initiation: Treatment commences 2 weeks post-infection.[2]
-
Drug Administration: Rifampicin is administered orally 5 days a week for up to 12 weeks at varying doses (e.g., 10, 15, 20, 30, and 50 mg/kg).[2]
-
Bacteriological Monitoring: At specified time points (e.g., 2, 4, 6, 8, and 12 weeks post-treatment initiation), groups of mice are sacrificed.[2]
-
Bacterial Load Quantification: Lungs and spleens are harvested, homogenized, and plated on selective 7H11 medium to determine the CFU counts.[2]
Visualizing the Experimental Workflow and Mechanisms
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for assessing in vivo efficacy in a murine tuberculosis model.
Comparative Mechanisms of Action
Caption: Mechanisms of action for this compound and Rifampicin.
References
Safety Operating Guide
Proper Disposal of MmpL3-IN-1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. For novel or specialized research compounds such as MmpL3-IN-1, a specific Safety Data Sheet (SDS) may not be readily available. In such instances, researchers must adhere to established best practices for the disposal of uncharacterized chemical waste. The fundamental principle is to treat any compound with unknown properties as hazardous.[1]
This guide provides a procedural, step-by-step framework for the proper disposal of this compound and other novel research chemicals, ensuring compliance with safety regulations and promoting a secure laboratory environment.
Immediate Safety Protocols
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][4]
Step-by-Step Disposal Procedure
-
Hazard Assessment: In the absence of an SDS for this compound, a hazard assessment is crucial. Based on its intended use as a bacterial MmpL3 inhibitor, it should be handled with the same precautions as other biologically active small molecules. Assume the compound is toxic and potentially harmful to the environment.
-
Waste Identification and Segregation: this compound waste must be segregated from other waste streams.[3][5] Do not mix it with non-hazardous trash or pour it down the drain.[6][7] Create a dedicated waste container for this compound and any materials contaminated with it, such as pipette tips, tubes, and gloves.
-
Container Selection and Labeling:
-
Choose a container that is chemically compatible with this compound and its solvent.[7] For instance, if the compound is dissolved in an organic solvent, a solvent-safe plastic or glass container should be used.
-
The container must be in good condition, with no leaks or cracks, and have a secure lid.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[7] Include the date of waste generation and the name of the principal investigator or responsible researcher.[7]
-
-
Waste Accumulation and Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6]
-
Provide the EHS department with all necessary information about the waste, as indicated on the label.
-
Follow any additional instructions provided by the EHS department for the safe collection and disposal of the waste.
-
Experimental Protocol Considerations
When designing experiments involving this compound, incorporate a disposal plan into the protocol from the outset. This includes identifying the types of waste that will be generated (e.g., solid, liquid) and preparing the necessary waste containers in advance.
Quantitative Data Summary
For accurate disposal and to ensure compliance with waste regulations, all quantitative data related to this compound waste should be meticulously recorded.
| Waste Stream | Composition | Quantity (e.g., grams, mL) | Date Generated |
| Solid Waste | Contaminated gloves, pipette tips, etc. | ||
| Liquid Waste | This compound in solvent (specify solvent) | ||
| Aqueous Waste | Contaminated buffers, media |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. globalchemlab.org [globalchemlab.org]
- 4. twu.edu [twu.edu]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. vumc.org [vumc.org]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Safeguarding Your Research: A Comprehensive Guide to Handling MmpL3-IN-1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of MmpL3-IN-1, a potent inhibitor of the Mycobacterial membrane protein large 3 (MmpL3). Adherence to these procedures is critical for minimizing exposure risk and ensuring the integrity of your research.
When working with potent, biologically active compounds like this compound, a thorough understanding of the necessary precautions is essential. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, non-volatile small molecule inhibitors in a laboratory setting.[1][2]
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE).[3][4] All personnel handling this compound must wear the following:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always use two pairs of gloves ("double-gloving") when handling the neat compound or concentrated solutions.[5] |
| Body Protection | Laboratory Coat | A buttoned, knee-length lab coat is required to protect skin and clothing.[4] |
| Respiratory Protection | Not Generally Required | For handling small quantities of non-volatile solids. If creating aerosols or handling larger quantities, a risk assessment should be performed to determine if a respirator is necessary. |
Note: Always inspect PPE for any signs of damage before use.[4] Promptly remove and replace any compromised items.
Operational Plans: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of contamination and exposure. The following workflow outlines the key steps for safe handling.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the compound name, concentration (if in solution), and hazard warnings.
-
Storage: Store this compound in a designated, well-ventilated, and secure location, away from incompatible materials. Follow the supplier's recommendations for storage temperature.
Handling and Experimental Use
-
Designated Area: All handling of this compound, including weighing and preparing solutions, should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Weighing: When weighing the solid compound, use a balance within a containment enclosure to prevent the dispersal of dust.
-
Solution Preparation: To avoid the generation of dust, add the solvent to the solid compound.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use an appropriate absorbent material for liquid spills. For solid spills, carefully clean the area to avoid creating dust. All spill cleanup materials must be disposed of as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and spill cleanup materials, must be considered hazardous waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.
-
Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[6][7]
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a research laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. p2infohouse.org [p2infohouse.org]
- 3. youtube.com [youtube.com]
- 4. chemistai.org [chemistai.org]
- 5. youtube.com [youtube.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
